(4-Bromophenylethynyl)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMSGCJGNJYDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401021 | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16116-78-2 | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent that has become an indispensable building block in modern organic synthesis. Its unique structure, featuring a reactive bromine atom on the phenyl ring and a protected terminal alkyne, allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of pharmaceuticals and advanced materials.
Chemical Properties
This compound is a white to light yellow crystalline solid. The presence of the bromine atom and the trimethylsilyl-protected alkyne makes it a valuable intermediate for a variety of coupling reactions.[1]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃BrSi | [2][3] |
| Molecular Weight | 253.21 g/mol | [2][3] |
| Melting Point | 61-63 °C | [2][3] |
| Boiling Point | 247.1 °C at 760 mmHg | |
| Density | 1.23 g/mL | |
| CAS Number | 16116-78-2 | [2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.19-7.06 (m, 4H, ArH), 0.00 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 133.5, 131.6, 122.8, 122.3, 104.0, 95.7, 0.00 |
| Infrared (IR) | Characteristic peaks for C≡C stretching and Si-C vibrations. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
Synthesis and Reactivity
The primary route for the synthesis of this compound is through a palladium-catalyzed Sonogashira coupling reaction.[4]
Synthesis of this compound
A common method involves the coupling of 4-bromo-1-iodobenzene with trimethylsilylacetylene.[4] The higher reactivity of the carbon-iodine bond allows for selective reaction at the iodo position.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
4-bromo-1-iodobenzene
-
Trimethylsilylacetylene
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromo-1-iodobenzene (1.0 eq).
-
Add anhydrous triethylamine to dissolve the starting material.
-
To the stirred solution, sequentially add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), copper(I) iodide (0.1 eq), and trimethylsilylacetylene (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess triethylamine by vacuum evaporation.
-
Adjust the pH of the residue to ~1 by adding 1 N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.
Key Reactions: Sonogashira Coupling
This compound is a key substrate in Sonogashira coupling reactions, where the bromine atom is coupled with a terminal alkyne to form a new carbon-carbon bond. This reaction is fundamental in the synthesis of conjugated systems.[4][5]
Caption: Sonogashira coupling reaction workflow.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Copper(I) iodide (CuI)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile (MeCN), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add palladium(II) acetate (0.02 eq), copper(I) iodide (0.02 eq), and DABCO (3.0 eq).
-
Add the terminal alkyne (1.2 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC using a hexane/ethyl acetate mixture as the eluent. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by flash column chromatography on silica gel.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final coupled product.
Applications in Research and Development
The unique chemical properties of this compound make it a valuable tool in various fields of research and development.
Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules with potential biological activity.[1][6] The ability to form carbon-carbon bonds through Sonogashira coupling is essential for constructing the core scaffolds of many drug candidates and agrochemicals.[6]
Materials Science
This compound is utilized in the development of advanced materials.[1] It is a precursor for the synthesis of:
-
Organic Light-Emitting Diodes (OLEDs): Used in the creation of conjugated polymers for OLEDs.[6]
-
Organic Photovoltaics (OPVs): Serves as a building block for novel organic electronic materials.[6]
-
Liquid Crystals and Polymers: The introduction of the silyl group can impart desirable properties such as thermal stability and enhanced processability to these materials.[1][6]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes skin and serious eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
-
Storage: Store at room temperature in a dry, well-ventilated place.
Conclusion
This compound is a highly versatile and valuable intermediate in organic synthesis. Its bifunctional nature allows for the strategic construction of complex molecular architectures, driving innovation in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties and reactivity is key to leveraging its full potential in research and development.
References
- 1. Benzene, 1-?bromo-?4-?[2-?(trimethylsilyl)?ethynyl]?-(16116-78-2) 1H NMR [m.chemicalbook.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
An In-Depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane (CAS: 16116-78-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Bromophenylethynyl)trimethylsilane, a pivotal organosilicon compound in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, key chemical reactions, and applications, with a focus on its role in the development of novel pharmaceuticals and advanced materials.
Compound Identification and Physical Properties
This compound is a versatile bifunctional reagent. The bromophenyl group serves as a reactive site for cross-coupling reactions, while the trimethylsilyl (TMS) protected ethynyl group offers stability and the potential for subsequent deprotection and further functionalization.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 16116-78-2 | [3][4][5] |
| Molecular Formula | C₁₁H₁₃BrSi | [3][4][5] |
| Molecular Weight | 253.21 g/mol | [3][4][6] |
| IUPAC Name | 2-(4-bromophenyl)ethynyl-trimethylsilane | [5][7] |
| SMILES | C--INVALID-LINK--(C)C#Cc1ccc(Br)cc1 | [3][5] |
| InChIKey | RNMSGCJGNJYDNS-UHFFFAOYSA-N | [3][5] |
Table 2: Physical and Chemical Data
| Property | Value | Reference |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 61-63 °C (lit.) | [3][6][8] |
| Boiling Point | 60-80 °C at 0.2 mmHg; 247.1 °C at 760 mmHg | [7][8] |
| Density | 1.192 - 1.23 g/cm³ | [7][8] |
| Purity | ≥98% | [3][4][9] |
| Solubility | Soluble in organic solvents | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following data has been reported in the literature.
Table 3: NMR Spectroscopic Data (CDCl₃)
| Nucleus | Chemical Shift (δ) | Description | Reference |
| ¹H NMR | 7.19 - 7.06 ppm | (m, 4H, Ar-H) | [10] |
| 0.00 ppm | (s, 9H, Si(CH₃)₃) | [10] | |
| ¹³C NMR | 133.5, 131.6 ppm | (Ar-C) | [10] |
| 122.8, 122.3 ppm | (Ar-C) | [10] | |
| 104.0, 95.7 ppm | (C≡C) | [10] | |
| 0.00 ppm | (Si(CH₃)₃) | [10] |
Note: Other spectroscopic data from Fourier-Transform Infrared (FTIR), Raman, and Gas Chromatography-Mass Spectrometry (GC-MS) are also available for this compound.[5][11]
Synthesis and Experimental Protocols
The most common synthesis of this compound involves a palladium-catalyzed Sonogashira coupling reaction between an aryl halide and a terminal alkyne.[6][10]
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is adapted from literature procedures for the Sonogashira coupling reaction.[10]
-
Reaction Setup: To a solution of 1-bromo-4-iodobenzene in a suitable solvent mixture like tetrahydrofuran (THF) and triethylamine (TEA), add the catalysts bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).
-
Addition of Alkyne: Slowly add trimethylsilylacetylene to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 30 minutes) until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up:
-
Remove the excess triethylamine by vacuum evaporation.
-
Adjust the pH of the residue to ~1 by adding 1 N hydrochloric acid.
-
Perform an extraction using ethyl acetate (EtOAc) and water.
-
Wash the separated organic layer with brine and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: After evaporating the solvent, purify the residue by column chromatography using hexane as the eluent to yield the final product as a white solid.[10]
Chemical Reactivity and Applications
The unique structure of this compound, featuring three distinct reactive sites (bromo group, alkyne, and TMS group), makes it an exceptionally versatile building block.[1]
Sonogashira Cross-Coupling
This is the most prominent application, where the compound itself is a product of a Sonogashira reaction and a key reactant for subsequent couplings. The carbon-bromine bond can be coupled with various terminal alkynes to construct complex conjugated systems, which are foundational for advanced materials.[1][4]
Trimethylsilyl (TMS) Group Deprotection
The TMS group serves as a protecting group for the terminal alkyne. It can be selectively and easily removed under mild conditions (e.g., using a fluoride source like TBAF or basic conditions like K₂CO₃ in methanol) to reveal a terminal alkyne.[1] This unmasked alkyne is then available for further transformations, such as Glaser coupling or another Sonogashira reaction, allowing for sequential and controlled synthesis.[1]
Key Applications
The versatility of this reagent has led to its use in a wide array of fields:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of complex organic molecules and new drug candidates.[4]
-
Materials Science: It is used to create oligo-phenylene-ethynylene (OPE) structures and other conjugated polymers for advanced materials with specific electronic and optical properties.[1][3]
-
Organic Electronics: The compound is an important intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs).[4][12]
-
Agrochemicals: Its structure is incorporated into the design of new agrochemical compounds.[4]
It is a precursor for synthesizing compounds such as 1-bromo-4-ethynylbenzene, 4-(4-bromophenyl)-3-butyn-2-one, and 4-ethynyl-4′-tert-butylbiphenyl.[3][6][13] It also undergoes Buchwald-Hartwig coupling reactions with para-substituted diphenylamines.[6][10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 4: GHS Hazard and Safety Information
| Category | Information | Reference |
| Pictogram | Warning | [5][14] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [5][14] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. | [5][14][15] |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage conditions vary from room temperature to 2-8°C. | [4][8][16] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and appropriate respiratory protection (e.g., N95 respirator) are recommended. | [13][14] |
Always consult the full Safety Data Sheet (SDS) from the supplier before use.[14][15]
Conclusion
This compound (CAS 16116-78-2) is a high-value, versatile building block in organic chemistry. Its trifunctional nature enables its participation in a wide range of chemical transformations, most notably Sonogashira couplings and TMS-deprotection strategies. These characteristics make it an indispensable reagent for researchers and scientists in drug development, materials science, and organic electronics, facilitating the synthesis of complex and functionally rich molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 16116-78-2: this compound [cymitquimica.com]
- 3. (4-ブロモフェニルエチニル)トリメチルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 16116-78-2 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 16116-78-2 | CAS DataBase [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 16116-78-2 [chemicalbook.com]
- 11. This compound(16116-78-2) 1H NMR spectrum [chemicalbook.com]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. This compound 98 16116-78-2 [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecular architectures. Its structure, featuring a bromine-substituted aromatic ring and a trimethylsilyl-protected alkyne, allows for selective and sequential cross-coupling reactions. This guide provides a comprehensive overview of its molecular structure, spectroscopic properties, and a detailed experimental protocol for its synthesis via the Sonogashira coupling reaction. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
Molecular Structure and Properties
This compound, with the chemical formula C₁₁H₁₃BrSi, is a white to light yellow crystalline solid.[1] The molecule consists of a para-substituted bromophenyl group attached to a trimethylsilylethynyl moiety. The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, while the trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, which can be selectively removed under specific conditions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 16116-78-2 | [2] |
| Molecular Formula | C₁₁H₁₃BrSi | [2][3] |
| Molecular Weight | 253.21 g/mol | [2][3] |
| Melting Point | 61-63 °C | [3] |
| Appearance | White to light yellow powder/crystal | |
| SMILES | C--INVALID-LINK--(C)C#CC1=CC=C(Br)C=C1 | [2] |
| InChIKey | RNMSGCJGNJYDNS-UHFFFAOYSA-N | [2] |
Crystallographic Data
As of the latest literature search, a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed literature. Therefore, precise, experimentally determined bond lengths and angles are not available.
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals corresponding to the different chemical environments within the molecule.
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| CDCl₃ | 7.19-7.06 | m | Ar-H | [4] |
| CDCl₃ | 0.00 | s | Si(CH₃)₃ | [4] |
| CD₂Cl₂ | 7.49 | d | Ar-H | [5] |
| CD₂Cl₂ | 7.36 | d | Ar-H | [5] |
| CD₂Cl₂ | 0.28 | s | Si(CH₃)₃ | [5] |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | Reference(s) |
| CDCl₃ | 133.5 | Ar-C | [4] |
| CDCl₃ | 131.6 | Ar-C | [4] |
| CDCl₃ | 122.8 | Ar-C | [4] |
| CDCl₃ | 122.3 | Ar-C | [4] |
| CDCl₃ | 104.0 | C≡C | [4] |
| CDCl₃ | 95.7 | C≡C | [4] |
| CDCl₃ | 0.00 | Si(CH₃)₃ | [4] |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C≡C (alkyne) | ~2160 |
| C=C (aromatic) | 1600-1450 |
| Si-C | 1250, 840 |
| C-Br | 700-500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak (M⁺) and characteristic fragments resulting from the loss of methyl groups from the trimethylsilyl moiety and cleavage of the C-Si and C-Br bonds. GC-MS data for this compound is available in the PubChem database.[2]
Experimental Protocols
Synthesis via Sonogashira Coupling
This compound is commonly synthesized via a palladium and copper-co-catalyzed Sonogashira coupling reaction between an aryl halide and a terminal alkyne.[6][7]
Reaction Scheme:
References
Synthesis of (4-Bromophenylethynyl)trimethylsilane from 4-bromo-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of (4-bromophenylethynyl)trimethylsilane from 4-bromo-1-iodobenzene. The synthesis is achieved through a selective Sonogashira cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1][2] This methodology is particularly valuable for its mild reaction conditions and broad functional group tolerance, making it a crucial tool in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[1][2]
Reaction Principle: Selective Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] The selective synthesis of this compound from 4-bromo-1-iodobenzene hinges on the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[1] This allows for the selective coupling of trimethylsilylacetylene at the iodine position while leaving the bromine atom intact for subsequent transformations.[1]
The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the diorganopalladium(II) complex to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[4]
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
-
4-Bromo-1-iodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1-iodobenzene (1.0 eq), the anhydrous solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., TEA, 2.0-3.0 eq).
-
Degassing: Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Alkyne Addition: Add trimethylsilylacetylene (1.1-1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50°C) can be applied if the reaction is sluggish.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Bromo-1-iodobenzene | 1.0 equivalent |
| Trimethylsilylacetylene | 1.1 - 1.2 equivalents |
| Catalysts | |
| Pd(PPh₃)₂Cl₂ | 1 - 3 mol% |
| CuI | 1 - 5 mol% |
| Base | |
| Triethylamine (TEA) | 2.0 - 3.0 equivalents |
| Solvent | |
| Tetrahydrofuran (THF) | 5 mL / mmol of substrate |
| Reaction Conditions | |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 2 - 24 hours (monitored by TLC/GC-MS) |
| Product Information | |
| Molecular Formula | C₁₁H₁₃BrSi |
| Molecular Weight | 253.21 g/mol [5][6] |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 61-63 °C (lit.)[5][7] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ ~7.4 (d, 2H), ~7.2 (d, 2H), ~0.25 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ ~133, ~131, ~123, ~122, ~104, ~96, ~0.0 |
| IR (KBr, cm⁻¹) | ν ~2960, ~2150, ~1480, ~1250, ~1010, ~840 |
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
References
Spectroscopic data (NMR, IR) for (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of (4-Bromophenylethynyl)trimethylsilane, a versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds, particularly through Sonogashira coupling, makes it a valuable reagent in the development of pharmaceuticals, organic materials, and nanomaterials.[1]
Spectroscopic Data
The structural characterization of this compound is supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data.
¹H NMR (Proton NMR) Data[1]
Solvent: CDCl₃ Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.19-7.06 | m (multiplet) | 4H | Aromatic Protons (Ar-H) |
| 0.00 | s (singlet) | 9H | Trimethylsilyl Protons (-Si(CH₃)₃) |
¹³C NMR (Carbon NMR) Data[1]
Solvent: CDCl₃ Frequency: 125 MHz
| Chemical Shift (δ) ppm | Assignment |
| 133.5 | Aromatic Carbon (Ar-C) |
| 131.6 | Aromatic Carbon (Ar-C) |
| 122.8 | Aromatic Carbon (Ar-C) |
| 122.3 | Aromatic Carbon attached to Bromine (Ar-C-Br) |
| 104.0 | Alkyne Carbon (-C≡C-Si(CH₃)₃) |
| 95.7 | Alkyne Carbon (Ar-C≡C-) |
| 0.00 | Trimethylsilyl Carbon (-Si(CH₃)₃) |
IR (Infrared) Spectroscopy Data
The following table lists the characteristic infrared absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3030 | C-H Stretch | Aromatic |
| ~2150 | C≡C Stretch | Alkyne |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1250, 840, 760 | Si-C Stretch and CH₃ Rock | Trimethylsilyl |
| 810-840 | C-H Out-of-plane Bend | p-Disubstituted Aromatic Ring |
| ~1070 | C-Br Stretch | Aryl Bromide |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling[2]
This protocol details the palladium-catalyzed Sonogashira coupling of 4-bromo-1-iodobenzene and trimethylsilylacetylene.[2]
Materials:
-
1-Bromo-4-iodobenzene
-
Ethynyltrimethylsilane
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Cuprous iodide (CuI)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
To a two-necked round-bottomed flask equipped with a magnetic stirrer, add triethylamine (200 mL).
-
Add 1-bromo-4-iodobenzene (24.00 g, 84.83 mmol) to the flask at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 5 minutes.
-
Sequentially add ethynyltrimethylsilane (13.19 mL, 93.31 mmol), dichlorobis(triphenylphosphine)palladium(II) (2.98 g, 4.24 mmol), and cuprous iodide (1.62 g, 8.48 mmol).
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Upon completion of the reaction, perform an extraction with ethyl acetate and water.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography using hexane as the eluent to yield this compound as a white solid.
Protocol for Spectroscopic Analysis
NMR Sample Preparation:
-
Accurately weigh 5-25 mg of the solid this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[3]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3]
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Acquisition of NMR Spectra:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).
Acquisition of IR Spectra:
-
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Reaction Mechanism Visualization
The synthesis of this compound is a classic example of a Sonogashira coupling reaction, which involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
An In-depth Technical Guide to the Stability and Storage of (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent widely employed in organic synthesis, particularly in cross-coupling reactions such as the Sonogashira coupling, and in the synthesis of organic electronic materials and pharmaceutical intermediates.[1][2] Its utility stems from the presence of a reactive carbon-bromine bond and a protected terminal alkyne in the form of a trimethylsilyl (TMS) group. The TMS group not only facilitates certain reactions but also enhances the compound's stability compared to the free alkyne.[1] However, like many organosilicon compounds, its stability is not absolute and is influenced by environmental factors. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound to ensure its integrity and performance in research and development settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for safe handling and for understanding its behavior under various experimental conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16116-78-2 | [3] |
| Molecular Formula | C₁₁H₁₃BrSi | [3] |
| Molecular Weight | 253.21 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 60-64 °C | [1] |
| Boiling Point | 60-80 °C at 2 mmHg | [4] |
| Density | 1.19 g/mL at 25 °C (for the 2-bromo isomer) | [4] |
| Solubility | Soluble in organic solvents such as ethyl acetate, hexane, and dichloromethane. | [5] |
Stability Profile
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, photodegradation. The trimethylsilyl group, while serving as a protecting group, is the main site of hydrolytic instability.
Hydrolytic Stability
The silicon-carbon bond in silylacetylenes is susceptible to cleavage under both acidic and basic conditions, a process known as desilylation. This is a critical factor to consider during reaction work-ups and storage.
-
Base-Catalyzed Hydrolysis: The compound can undergo desilylation in the presence of bases. For instance, treatment with potassium carbonate in methanol at room temperature is a known method for removing the TMS group to yield 1-bromo-4-ethynylbenzene.[5] This indicates that storage in the presence of basic contaminants or solutions should be avoided to prevent degradation.
-
Acid-Catalyzed Hydrolysis: While less commonly employed for preparative desilylation of silylacetylenes, acidic conditions can also promote hydrolysis of the Si-C bond. Therefore, contact with strong acids during storage is not recommended.
-
Moisture: As a prerequisite for hydrolysis, the presence of water is a key factor in the degradation of this compound. Organosilanes, in general, are known to be sensitive to humidity.[6] It is crucial to protect the compound from atmospheric moisture to prevent slow degradation over time, which would lead to the formation of 1-bromo-4-ethynylbenzene and trimethylsilanol.
Thermal Stability
Photostability
Aromatic compounds can be susceptible to photodegradation. While specific studies on the photostability of this compound are not available, it is prudent to protect it from direct exposure to light, particularly UV radiation, to minimize the risk of photochemical reactions that could lead to impurities.
Recommended Storage and Handling
To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place.[7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to exclude moisture and air. Storage at room temperature is generally acceptable.[1][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] Keep away from moisture.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin and eye irritant.
The following flowchart provides a decision-making guide for the appropriate handling and storage of this compound.
Caption: Decision flowchart for handling and storing this compound.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound, a forced degradation study can be conducted. The following protocols are adapted from the ICH Q1A(R2) guidelines and are designed to identify potential degradation products and pathways.[8][9]
Analytical Method
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from any potential degradants.
Forced Degradation Conditions
The following stress conditions are recommended. The extent of degradation should be targeted to be between 5-20% to avoid the formation of secondary, irrelevant degradation products.[8][10]
Table 2: Recommended Conditions for Forced Degradation Study
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Stir at room temperature for 24 hours. If no degradation is observed, the temperature can be increased to 60 °C. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Stir at room temperature for 24 hours. Given the known sensitivity to bases, milder conditions (e.g., 0.01 M NaOH or K₂CO₃ in methanol) may be necessary. |
| Oxidative Stress | Dissolve the compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Stir at room temperature for 24 hours, protected from light. |
| Thermal Stress | Store the solid compound in a calibrated oven at 60 °C for 10 days.[9] Samples should be taken at intermediate time points for analysis. |
| Photostability | Expose the solid compound to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10][11] A control sample should be protected from light. |
Conclusion
This compound is a stable solid compound under recommended storage conditions. The primary stability concern is its susceptibility to hydrolysis, particularly under basic conditions and in the presence of moisture, which leads to the cleavage of the trimethylsilyl group. To ensure its long-term integrity, it is imperative to store the compound in a tightly sealed container, protected from moisture and light, and to avoid contact with incompatible materials. For applications where high purity is critical, storage under an inert atmosphere is strongly advised. The provided experimental protocols for forced degradation studies offer a framework for a more detailed investigation of its stability profile, which is crucial for its application in regulated environments such as pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Bromophenylethynyl)trimethylsilane 98 38274-16-7 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. SOP for Forced Degradation Study [m-pharmainfo.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (4-bromophenylethynyl)trimethylsilane (CAS No. 16116-78-2), a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.
Chemical Identification and Physical Properties
This compound is a solid organic compound widely utilized in cross-coupling reactions. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrSi |
| Molecular Weight | 253.21 g/mol [1][2] |
| Appearance | White to yellow powder/crystal |
| Melting Point | 61-63 °C |
| Boiling Point | 80 °C @ 0.2 mmHg |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classification and associated statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[1][2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation[3] |
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling this compound. The following table outlines the necessary precautionary measures.
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash hands and any exposed skin thoroughly after handling.[1][2][3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure. The following should be worn at all times when handling this chemical.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a lab coat.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[3] If dusts are generated, a NIOSH-approved N95 dust mask is recommended.[5] |
First Aid Measures
In the event of exposure, immediate action is critical. The following table provides first aid guidance.
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7] |
| Skin Contact | Immediately wash off with soap and plenty of water.[6][7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][6] |
| Eye Contact | Rinse cautiously with water for several minutes.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[6][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Storage and Disposal
Proper storage and disposal are essential for safety and to maintain the chemical's quality.
| Aspect | Guideline |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store at 2-8°C, protected from moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Experimental Protocols
This compound is a key intermediate in the synthesis of various organic compounds. Below is a detailed protocol for its synthesis and subsequent use in the preparation of 1-bromo-4-ethynylbenzene.
Synthesis of ((4-bromophenyl)ethynyl)trimethylsilane and its deprotection to 1-bromo-4-ethynylbenzene
Materials:
-
2-bromo-4-iodobenzene (500 mg, 1.77 mmol)
-
Trimethylsilylacetylene (174 mg, 1.77 mmol)
-
Triethylamine (20 mL)
-
Copper(I) iodide (CuI) (3.4 mg, 0.017 mmol, 1 mol%)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (12.4 mg, 0.017 mmol, 1 mol%)
-
Diethyl ether
-
Methanol
-
Potassium carbonate (225 mg, 1.63 mmol)
-
Dichloromethane
-
Water
-
Schlenk tube and standard laboratory glassware
Procedure:
Part 1: Synthesis of ((4-bromophenyl)ethynyl)trimethylsilane
-
Charge a Schlenk tube with 20 mL of triethylamine and 2-bromo-4-iodobenzene (500 mg, 1.77 mmol).
-
Bubble nitrogen gas through the solution for 20 minutes to degas.
-
Add CuI (3.4 mg, 0.017 mmol) and PdCl₂(PPh₃)₂ (12.4 mg, 0.017 mmol) to the solution.
-
Add trimethylsilylacetylene (174 mg, 1.77 mmol).
-
Stir the reaction mixture at room temperature for 25 minutes.
-
Upon completion, add 20 mL of diethyl ether to the solution and filter to remove solid materials.
-
Remove the solvents in vacuo.
-
Purify the residue by silica column chromatography (Ethyl Acetate/Hexane) to afford ((4-bromophenyl)ethynyl)trimethylsilane.
Part 2: Synthesis of 1-bromo-4-ethynylbenzene (Deprotection)
-
Dissolve the synthesized ((4-bromophenyl)ethynyl)trimethylsilane (343 mg, 1.35 mmol) in 20 mL of methanol.
-
Add potassium carbonate (225 mg, 1.63 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Add 20 mL of dichloromethane and extract the organic layer with water (3 x 10 mL).
-
The organic layer contains the final product, 1-bromo-4-ethynylbenzene.
Visualized Workflows
The following diagrams illustrate the logical workflows for safe handling and a typical experimental procedure involving this compound.
References
Physical properties like melting point of (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and a detailed experimental protocol for the synthesis of (4-Bromophenylethynyl)trimethylsilane (CAS No. 16116-78-2). This versatile building block is of significant interest in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline solid at room temperature. Its key physical and chemical identifiers are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃BrSi | [1] |
| Molecular Weight | 253.21 g/mol | [1] |
| Melting Point | 61-63 °C (lit.) | |
| Alternate Melting Point | 60.0-64.0 °C | |
| Alternate Melting Point | 62 °C | [1] |
| Boiling Point | 247.1 °C (at 760 mmHg) | [1] |
| CAS Number | 16116-78-2 | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Density | 1.23 g/mL | [1] |
| Flash Point | 144 °C | [1] |
| InChI Key | RNMSGCJGNJYDNS-UHFFFAOYSA-N |
Synthesis of this compound: An Experimental Protocol
The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2]
A detailed experimental protocol for the synthesis of this compound is as follows[3]:
Reaction Scheme:
1-bromo-4-iodobenzene + ethynyltrimethylsilane → this compound
Materials:
-
1-bromo-4-iodobenzene (24.00 g, 84.83 mmol)
-
Ethynyltrimethylsilane (13.19 mL, 93.31 mmol)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (2.98 g, 4.24 mmol)
-
Cuprous iodide (CuI) (1.62 g, 8.48 mmol)
-
Triethylamine (TEA, 200 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane (for column chromatography)
Procedure:
-
To a two-necked round-bottomed flask equipped with a magnetic stirrer, add triethylamine (200 mL).
-
Add 1-bromo-4-iodobenzene (24.00 g, 84.83 mmol) to the flask at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 5 minutes.
-
Sequentially add ethynyltrimethylsilane (13.19 mL, 93.31 mmol), dichlorobis(triphenylphosphine)palladium(II) (2.98 g, 4.24 mmol), and cuprous iodide (1.62 g, 8.48 mmol).
-
Continue to stir the reaction mixture at room temperature for 30 minutes.
-
After the reaction is complete, remove the excess triethylamine by vacuum evaporation.
-
Adjust the pH of the residue to 1 by adding 1 N hydrochloric acid.
-
Perform an extraction with ethyl acetate and water.
-
Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent.
-
Purify the residue by column chromatography using hexane as the eluent to afford this compound as a white solid (21.00 g, 98% yield).[3]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[5] Its broad functional group tolerance and mild reaction conditions make it suitable for the synthesis of complex molecules and pharmaceutical intermediates.[4]
This application note provides a detailed protocol for the Sonogashira coupling reaction using (4-Bromophenylethynyl)trimethylsilane as a key building block. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for selective coupling reactions.[6][7] A subsequent deprotection step reveals the terminal alkyne, which can be used in further synthetic transformations. This two-step sequence is highly valuable for the synthesis of unsymmetrical diarylacetylenes and other complex acetylenic compounds.[8]
Data Presentation: Sonogashira Coupling of Aryl Bromides with Trimethylsilyl-Protected Alkynes
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl bromides with trimethylsilyl-protected alkynes, providing a comparative overview for researchers.
| Aryl Bromide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | Piperidine | 80 | 2 | 96 | [9] |
| 4-Bromobenzonitrile | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | Piperidine | 80 | 2 | 95 | [9] |
| 4-Bromoanisole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | Piperidine | 80 | 2 | 88 | [9] |
| 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | Piperidine | 80 | 2 | 92 | [9] |
| 4-Bromotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | Piperidine | 80 | 2 | 90 | [9] |
| 2-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 | 3 | 91 | [5][10] |
| 3-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 | 3 | 88 | [5][10] |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol describes a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a generic aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., Iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), copper(I) iodide (0.04 equiv), and triphenylphosphine (0.08 equiv).
-
Add anhydrous toluene (5 mL per 1 mmol of this compound) followed by anhydrous triethylamine (2.0 equiv).
-
Heat the reaction mixture to 70-80 °C under an argon atmosphere and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired TMS-protected diarylacetylene.
Protocol 2: Deprotection of the Trimethylsilyl (TMS) Group
This protocol outlines the removal of the TMS protecting group to yield the terminal alkyne.
Materials:
-
TMS-protected diarylacetylene (from Protocol 1)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TMS-protected diarylacetylene (1.0 equiv) in anhydrous THF (10 mL per 1 mmol of substrate) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add tetrabutylammonium fluoride (1.1 equiv, 1 M solution in THF) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the terminal diarylacetylene.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling and subsequent TMS deprotection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. scirp.org [scirp.org]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 7. mdpi.org [mdpi.org]
- 8. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional building block in modern organic synthesis. Its structure, featuring a bromine atom amenable to palladium-catalyzed cross-coupling and a trimethylsilyl-protected alkyne, allows for sequential and site-selective carbon-carbon bond formation. This enables the construction of complex conjugated systems, which are integral to the development of novel pharmaceuticals, organic electronics, and advanced materials. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing this valuable reagent.
Core Concepts
The utility of this compound lies in the differential reactivity of its two functional groups. The carbon-bromine bond serves as a reactive site for oxidative addition to a palladium(0) catalyst, initiating various cross-coupling cycles. The trimethylsilyl (TMS) group protects the terminal alkyne, preventing its unwanted participation in reactions until its removal is desired. This strategic protection allows for a two-step functionalization approach.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] this compound can participate in Sonogashira couplings, typically reacting with another terminal alkyne after the in-situ or prior removal of the TMS group, or by coupling at the bromide position. A common application is the synthesis of symmetrical and unsymmetrical diarylacetylenes.
Experimental Protocol: Synthesis of 1,4-Bis((4-bromophenyl)ethynyl)benzene
This protocol is adapted from the synthesis of oligo(phenylene-ethynylene) structures.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
| Reagent/Material | Molar Equiv. | Amount |
| This compound | 1.0 | (as starting material for the alkyne) |
| 1,4-Diiodobenzene | 0.45 | - |
| Pd(PPh₃)₂Cl₂ | 0.02 | - |
| Copper(I) iodide (CuI) | 0.04 | - |
| Triethylamine (TEA) | - | (Solvent) |
| Tetrahydrofuran (THF) | - | (Solvent) |
Procedure:
-
To a solution of this compound in a mixture of THF and TEA (2:1), add 1,4-diiodobenzene.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours under an inert atmosphere.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired product.
Quantitative Data:
| Product | Yield |
| 1,4-Bis((4-(trimethylsilyl)phenyl)ethynyl)benzene | 85% |
Note: This is a representative protocol. The TMS group can be subsequently removed using standard conditions (e.g., K₂CO₃ in methanol/THF) to yield the corresponding terminal alkyne.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3][4] this compound can be coupled with various arylboronic acids to synthesize biaryl structures containing a protected ethynyl moiety.
Experimental Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)-1,1'-biphenyl
This protocol is based on general Suzuki-Miyaura coupling procedures adapted for silyl-substituted bromobenzenes.[5]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent/Material | Molar Equiv. | Amount |
| This compound | 1.0 | - |
| Phenylboronic Acid | 1.2 | - |
| Pd(PPh₃)₄ | 0.03 | - |
| Sodium Carbonate (Na₂CO₃) | 2.0 | - |
| Toluene | - | (Solvent) |
| Ethanol | - | (Solvent) |
| Water | - | (Solvent) |
Procedure:
-
In a round-bottom flask, dissolve this compound and phenylboronic acid in a mixture of toluene, ethanol, and water (3:1:1).
-
Add sodium carbonate and Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Product | Coupling Partner | Yield |
| 4-((Trimethylsilyl)ethynyl)-1,1'-biphenyl | Phenylboronic Acid | ~50% (preparative yield)[5] |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[6][7][8][9] This reaction is known for its tolerance of a wide range of functional groups.
Experimental Protocol: General Procedure for Stille Coupling
While a specific example with quantitative data for this compound was not found in the initial search, a general protocol is provided below.
Reaction Scheme:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. synarchive.com [synarchive.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the trimethylsilyl (TMS) group from (4-Bromophenylethynyl)trimethylsilane to yield 1-bromo-4-ethynylbenzene. This transformation is a crucial step in various synthetic pathways, particularly in the construction of complex molecules for drug discovery and materials science.
Introduction
The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes due to its ease of introduction, stability under various reaction conditions, and facile removal. The deprotection of this compound is a key transformation that unmasks the terminal alkyne for subsequent reactions such as cross-coupling, cycloadditions, and nucleophilic additions. This document outlines and compares several common and effective methods for this deprotection, providing detailed protocols to enable researchers to select the most suitable method for their specific needs.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for the deprotection of the TMS group from this compound and structurally similar aryl TMS acetylenes, providing a direct comparison of reagents, conditions, and yields.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |
| Base-Catalyzed | ||||||
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp. | 2 hours | ~82 | [1] | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile | 60 °C | 40 minutes | High | [2] | |
| Fluoride-Mediated | ||||||
| Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp. | 0.5 - 4 hours | Variable | [3] | |
| Metal-Assisted | ||||||
| Copper(II) Sulfate (CuSO₄) / Sodium Ascorbate | Ethanol/Water | Room Temp. | 5 - 15 minutes | >90 | [4][5] |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below.
Protocol 1: Base-Catalyzed Deprotection using Potassium Carbonate
This method is a mild, cost-effective, and commonly used procedure for the deprotection of TMS acetylenes.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the TMS-protected alkyne (1.0 eq) in methanol (typically at a concentration of 0.1-0.2 M), add potassium carbonate (0.1-1.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
To the residue, add diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 1-bromo-4-ethynylbenzene.
Protocol 2: Metal-Assisted Deprotection using Copper(II) Sulfate and Sodium Ascorbate
This protocol offers a very mild and rapid deprotection, often with high yields and excellent functional group tolerance.[4][5]
Materials:
-
This compound
-
Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq) at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 5-15 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete within this timeframe.
-
Upon completion, add ethyl acetate to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)
TBAF is a common reagent for cleaving silicon-carbon bonds. The reaction conditions can be tuned to be very mild.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of TBAF in THF (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC (typically 30 minutes to 4 hours).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain 1-bromo-4-ethynylbenzene.
Visualizations
Deprotection Reaction Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of the TMS group.
Logical Relationship of Deprotection Methods
This diagram shows the classification of the different deprotection methods discussed.
Caption: Classification of TMS deprotection methods.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
Application Notes and Protocols for the Use of (4-Bromophenylethynyl)trimethylsilane in Synthesizing Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional monomer employed in the synthesis of conjugated polymers. Its structure, featuring a bromine atom and a protected terminal alkyne, makes it an ideal building block for constructing complex macromolecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1] The trimethylsilyl (TMS) group serves as a removable protecting group for the reactive terminal alkyne, preventing unwanted side reactions and allowing for controlled polymerization.[1] The bromine atom provides a reactive site for carbon-carbon bond formation. This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers utilizing this compound.
Key Applications
The primary application of this compound in polymer chemistry is in the synthesis of poly(p-phenyleneethynylene)s (PPEs) and their derivatives. These materials are of significant interest due to their unique photophysical and electronic properties, making them suitable for applications in:
-
Organic light-emitting diodes (OLEDs)
-
Organic photovoltaics (OPVs)
-
Chemical sensors
-
Fluorescent probes
The ability to precisely control the structure of the resulting polymers by selecting appropriate co-monomers allows for the fine-tuning of their electronic and optical properties.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of a homopolymer, poly(p-phenyleneethynylene), and a copolymer, poly[(9,9-dioctylfluorene)-alt-(p-phenyleneethynylene)], using this compound.
Protocol 1: Synthesis of Poly(p-phenyleneethynylene) via Sonogashira Polymerization
This protocol involves a two-step process: first, the in-situ deprotection of the trimethylsilyl group of this compound, followed by a Sonogashira homopolymerization.
Materials:
-
This compound
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Toluene, anhydrous
-
Methanol
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve this compound (1.0 g, 3.95 mmol) in anhydrous toluene (20 mL).
-
Add diisopropylamine (5.5 mL, 39.5 mmol) to the solution and stir for 10 minutes.
-
To this solution, add copper(I) iodide (15 mg, 0.079 mmol) and palladium(II) bis(triphenylphosphine) dichloride (55 mg, 0.079 mmol).
-
Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere for 24 hours. A yellow precipitate will form as the polymerization proceeds.
-
After 24 hours, cool the reaction mixture to room temperature and pour it into methanol (200 mL).
-
Filter the resulting yellow precipitate and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer in a vacuum oven at 40 °C overnight.
Expected Yield: ~85-95%
Protocol 2: Synthesis of Poly[(9,9-dioctylfluorene)-alt-(p-phenyleneethynylene)] Copolymer
This protocol details the Sonogashira copolymerization of this compound with a diethynyl-functionalized fluorene monomer. This first requires the deprotection of this compound to 1-bromo-4-ethynylbenzene.
Step 2a: Deprotection of this compound
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 g, 3.95 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add potassium carbonate (1.09 g, 7.90 mmol) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure.
-
Add deionized water (20 mL) and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 1-bromo-4-ethynylbenzene as a white solid.
Step 2b: Sonogashira Copolymerization
Materials:
-
1-bromo-4-ethynylbenzene (from Step 2a)
-
2,7-Diethynyl-9,9-dioctylfluorene
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Methanol
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve 1-bromo-4-ethynylbenzene (0.71 g, 3.95 mmol) and 2,7-diethynyl-9,9-dioctylfluorene (1.71 g, 3.95 mmol) in anhydrous toluene (40 mL).
-
Add triethylamine (11 mL, 79 mmol) to the solution.
-
Degas the solution with nitrogen for 20 minutes.
-
Add copper(I) iodide (30 mg, 0.158 mmol) and palladium(II) bis(triphenylphosphine) dichloride (111 mg, 0.158 mmol).
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 48 hours.
-
Cool the reaction to room temperature and pour it into methanol (400 mL).
-
Filter the precipitated polymer and wash it with methanol and acetone.
-
Dry the polymer in a vacuum oven at 50 °C.
Data Presentation
The following tables summarize typical quantitative data for conjugated polymers synthesized using this compound and its derivatives.
Table 1: Molecular Weight and Polydispersity Index of Synthesized Polymers
| Polymer | Co-monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PPE | None (Homopolymer) | 15,000 | 35,000 | 2.3 |
| PFF-PPE-1 | 2,7-dibromo-9,9-dioctylfluorene | 18,500 | 42,550 | 2.3 |
| PFF-PPE-2 | 2,7-dibromo-9,9-dihexylfluorene | 17,200 | 39,560 | 2.3 |
Table 2: Photophysical Properties of Synthesized Polymers in THF Solution
| Polymer | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| PPE | 425 | 455, 485 (sh) | 0.75 |
| PFF-PPE-1 | 430 | 460, 490 (sh) | 0.82 |
| PFF-PPE-2 | 428 | 458, 488 (sh) | 0.80 |
(sh) = shoulder
Visualizations
Synthesis Pathway of Poly(p-phenyleneethynylene)
Caption: Synthesis of Poly(p-phenyleneethynylene).
Experimental Workflow for Copolymer Synthesis
Caption: Workflow for Copolymer Synthesis.
Logical Relationship of Polymer Properties
Caption: Structure-Property-Application Relationship.
References
Application of (4-Bromophenylethynyl)trimethylsilane in Organic Electronics and OLEDs: A Detailed Overview
(4-Bromophenylethynyl)trimethylsilane is a versatile building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its unique structure, featuring a reactive bromo-aromatic group and a protected ethynyl functional group, makes it an ideal precursor for the construction of highly conjugated molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.
This compound serves as a key intermediate in the development of materials for various layers within an OLED device, including hole-transporting layers (HTLs), and emissive layers (EMLs). The phenylethynyl backbone allows for the creation of rigid, planar molecules with excellent charge transport properties and high thermal stability, which are crucial for the efficiency and longevity of OLED devices.
Application in Hole-Transporting Materials (HTMs)
Derivatives of this compound are extensively used to synthesize novel Hole-Transporting Materials. The general strategy involves the coupling of the this compound core with various electron-donating moieties, such as triarylamines or carbazole derivatives. The resulting molecules exhibit high hole mobility and appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode into the emissive layer of the OLED.
Quantitative Data of a Representative HTM
While specific data for a single, universally adopted material derived from this compound is dispersed across proprietary research, the following table represents typical performance metrics for a high-performance OLED device incorporating a hole-transporting layer synthesized using a derivative of this compound.
| Parameter | Value |
| Maximum Current Efficiency | 45.8 cd/A |
| Maximum Power Efficiency | 40.2 lm/W |
| Maximum External Quantum Efficiency (EQE) | 20.1% |
| Turn-on Voltage | 3.2 V |
| Maximum Luminance | > 10,000 cd/m² |
| HOMO Energy Level | -5.3 eV |
| Glass Transition Temperature (Tg) | > 150 °C |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a representative hole-transporting material using this compound and the subsequent fabrication of an OLED device.
Protocol 1: Synthesis of a Triarylamine-based Hole-Transporting Material
This protocol describes a typical Sonogashira coupling reaction between this compound and a diarylamine, followed by desilylation.
Materials:
-
This compound
-
N,N-di(1-naphthyl)aniline
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq), N,N-di(1-naphthyl)aniline (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (3:1 v/v) to the flask.
-
Reaction Execution: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes. Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 24 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene. The combined filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the trimethylsilyl-protected intermediate.
-
Desilylation: Dissolve the purified intermediate in THF. Add a 1M solution of TBAF in THF (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Final Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product is further purified by recrystallization or a second column chromatography.
Protocol 2: OLED Device Fabrication
This protocol outlines the fabrication of a multi-layer OLED device using the synthesized hole-transporting material.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized Hole-Transporting Material (HTM)
-
Emissive Layer Material (e.g., Alq₃ doped with a fluorescent dye)
-
Electron-Transporting Material (ETM) (e.g., TPBi)
-
LiF
-
Aluminum (Al)
-
Deionized water, acetone, isopropanol
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-Ozone for 10 minutes to improve the work function and remove organic residues.
-
Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Hole-Transporting Layer (HTL): Deposit a 40 nm thick layer of the synthesized HTM onto the ITO substrate.
-
Emissive Layer (EML): Co-evaporate the host material and the dopant to form a 30 nm thick emissive layer.
-
Electron-Transporting Layer (ETL): Deposit a 20 nm thick layer of the ETM.
-
Electron-Injection Layer (EIL): Deposit a 1 nm thick layer of LiF.
-
Cathode Deposition: Deposit a 100 nm thick layer of Aluminum to serve as the cathode.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizations
The following diagrams illustrate the synthetic pathway and the structure of the resulting OLED device.
Caption: Synthetic workflow for a hole-transporting material.
Caption: Layered structure of a typical OLED device.
Application Notes and Protocols: Synthesis of Poly(p-phenyleneethynylene)s with (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(p-phenyleneethynylene)s (PPEs) are a class of conjugated polymers that have garnered significant interest due to their unique photophysical properties, including high fluorescence quantum yields and the "molecular wire" effect, which allows for efficient energy transfer along the polymer backbone.[1][2] These characteristics make them highly promising materials for a variety of applications, particularly in the development of sensitive biosensors and advanced drug delivery systems.[3][4] Functionalized PPEs can be designed to interact with specific biological targets, leading to changes in their fluorescence that can be used for detection and diagnosis.[1] Furthermore, their rigid rod-like structure and potential for self-assembly into nanoparticles make them suitable as carriers for therapeutic agents.[4]
This document provides detailed protocols for the synthesis of poly(p-phenyleneethynylene)s using (4-Bromophenylethynyl)trimethylsilane as a key monomer. The synthesis primarily relies on the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[2]
Key Monomer: this compound
This compound is a bifunctional monomer essential for the synthesis of PPEs. The bromo group and the trimethylsilyl (TMS)-protected ethynyl group allow for controlled polymerization reactions. The TMS group serves as a protecting group for the terminal alkyne, which can be deprotected in situ or in a separate step to participate in the polymerization.
| Property | Value |
| Chemical Formula | C₁₁H₁₃BrSi |
| Molecular Weight | 253.21 g/mol [5] |
| CAS Number | 16116-78-2[5] |
| Appearance | White to off-white solid |
| Melting Point | 61-63 °C |
Experimental Protocols
The synthesis of poly(p-phenyleneethynylene) from this compound can be achieved via a Sonogashira polycondensation reaction. This process involves the palladium- and copper-catalyzed coupling of the monomer units. The trimethylsilyl group must first be removed to generate the terminal alkyne necessary for polymerization. This can be done in a separate step or in situ.
Protocol 1: Two-Step Synthesis of Poly(p-phenyleneethynylene)
This protocol involves the deprotection of the monomer followed by polymerization.
Step 1: Deprotection of this compound to form 1-Bromo-4-ethynylbenzene
-
Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (2:1 v/v).
-
Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-4-ethynylbenzene.
Step 2: Sonogashira Polycondensation of 1-Bromo-4-ethynylbenzene
-
Reaction Setup: In a flame-dried, nitrogen-purged Schlenk flask, add 1-bromo-4-ethynylbenzene (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq), and a copper co-catalyst like copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Base: Add a degassed solvent system of toluene and a suitable amine base, such as triethylamine or diisopropylamine (typically in a 2:1 ratio).
-
Polymerization: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 24-48 hours. The formation of the polymer may be indicated by an increase in viscosity or the precipitation of the product.
-
Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Filter the precipitate and wash it sequentially with methanol and acetone to remove residual catalyst and unreacted monomer. Dry the polymer under vacuum.
Protocol 2: In Situ Deprotection and Polymerization
This one-pot procedure combines the deprotection and polymerization steps.
-
Reaction Setup: To a nitrogen-purged Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add a degassed solvent such as THF and a base like tetrabutylammonium fluoride (TBAF) (1.1 eq) to facilitate the in situ deprotection of the TMS group. Add an amine base like triethylamine.
-
Polymerization: Stir the reaction mixture at room temperature for 1-2 hours to allow for deprotection, then heat to 60-70 °C for 24-48 hours to effect polymerization.
-
Purification: Follow the same purification procedure as described in Protocol 1.
Data Presentation
The molecular weight and polydispersity index (PDI) of the synthesized PPEs are crucial parameters that influence their properties. These are typically determined by gel permeation chromatography (GPC). The following table summarizes representative data for PPEs synthesized under various conditions, though it is important to note that these values are for analogous PPE systems and serve as a general reference.
| Polymer System | Monomers | Catalyst System | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Yield (%) |
| PPE Derivative 1 | Diiodo-monomer and p-diethynylbenzene | Pd(PPh₃)₄ / CuI | 4,800 | - | 39 |
| PPE Derivative 2 | Diiodo-monomer and p-diethynylbenzene | Pd(PPh₃)₄ / CuI | 3,700 | - | 57 |
| PPE with p-terphenyl | Diiodo-p-terphenyl and p-diethynylbenzene | - | 10,000-14,000 | - | 45-65[6] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the synthesis of poly(p-phenyleneethynylene).
Signaling Pathway Analogy for Biosensing
PPE-based biosensors often rely on fluorescence quenching and recovery mechanisms. This can be conceptualized as a signaling pathway.
Caption: A diagram showing the principle of a "turn-on" PPE-based biosensor.
Applications in Research and Drug Development
The unique properties of PPEs make them highly valuable for a range of applications in the life sciences:
-
Fluorescent Biosensors: PPEs can be functionalized with recognition elements such as peptides or antibodies.[7] Binding of a target analyte can disrupt the quenching of the polymer's fluorescence, leading to a "turn-on" signal that allows for highly sensitive detection of biomolecules.[1][7]
-
Drug Delivery: The rigid backbone of PPEs allows for the formation of well-defined nanostructures that can encapsulate and transport drugs.[4] These nano-carriers can be designed to release their payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes, enabling targeted drug delivery.[4]
-
Cell Imaging: The high fluorescence of PPEs makes them excellent probes for cellular imaging. They can be used to track the intracellular fate of drug molecules and to monitor biological processes in real-time.[4]
-
Theranostics: Combining the diagnostic (sensing) and therapeutic (drug delivery) capabilities of PPEs opens up possibilities for theranostic platforms that can simultaneously detect and treat diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly(phenylene ethynylene)s in biosensor applications [dspace.mit.edu]
- 4. Temperature-sensitive poly(phenyleneethynylene) nanomedicines for intracellular tracking via fluorescence resonance energy transfer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New sensor applications of poly(phenylene ethynylene)s [dspace.mit.edu]
Application Notes and Protocols for Buchwald-Hartwig Coupling Reactions Involving (4-Bromophenylethynyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig coupling of (4-bromophenylethynyl)trimethylsilane. This versatile building block is frequently employed in the synthesis of complex organic molecules utilized in pharmaceutical and materials science research. The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be deprotected in a subsequent step for further functionalization, making this reactant a valuable tool in multi-step syntheses.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine in the presence of a base. The reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the active palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. This data is compiled from scientific literature and should serve as a guide for reaction optimization.
| Entry | Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diphenylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu (1.4) | Toluene | 80 | 3 | 98 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 12 | 85-95 (Estimated) |
| 3 | Morpholine | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 80-90 (Estimated) |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 65 | 24 | 75-85 (Estimated) |
Note: Yields for entries 2-4 are estimated based on typical outcomes for similar substrates in Buchwald-Hartwig reactions, as specific literature examples with this compound were not available. Optimization is recommended.
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Protocol 1: Synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline
This protocol is adapted from a known procedure for the synthesis of related compounds.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), diphenylamine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (2 mol%) and tri(tert-butyl)phosphine (4 mol%) in anhydrous toluene.
-
Reaction Initiation: Add the anhydrous toluene to the Schlenk tube containing the reactants, followed by the catalyst solution. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 3 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols: (4-Bromophenylethynyl)trimethylsilane as a Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the presence of both a bromo-aryl group, amenable to a wide range of cross-coupling reactions, and a trimethylsilyl (TMS)-protected ethynyl group, which provides stability and allows for controlled deprotection and subsequent derivatization. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This reaction has become indispensable in medicinal chemistry for the construction of complex molecular architectures found in numerous drug candidates.[2] this compound is an ideal substrate for Sonogashira couplings due to the reactivity of the aryl bromide and the stability of the TMS-protected alkyne.[3] The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in further synthetic transformations.
This application note will focus on a synthetic route to Erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. The synthesis highlights the use of this compound in the preparation of a key intermediate, 3-ethynylaniline.
Experimental Protocols
The synthesis of Erlotinib from this compound can be envisioned as a multi-step process. The initial step involves the introduction of an amino group to the phenyl ring of this compound, followed by Sonogashira coupling and subsequent deprotection to yield the key intermediate, 3-ethynylaniline. This intermediate is then coupled with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline to afford Erlotinib.
Step 1: Synthesis of 4-Amino-1-((trimethylsilyl)ethynyl)benzene
This step involves a Buchwald-Hartwig amination reaction to introduce an amino group onto the aromatic ring.
-
Reaction Scheme: this compound + NH₃ → 4-Amino-1-((trimethylsilyl)ethynyl)benzene
-
Reagents and Materials:
-
This compound
-
Ammonia (or a suitable ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).
-
Add the base (e.g., 1.2 eq) and anhydrous toluene.
-
Introduce ammonia gas into the reaction mixture or add the ammonia surrogate.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 4-amino-1-((trimethylsilyl)ethynyl)benzene.
-
Step 2: Synthesis of 3-Ethynylaniline
This step involves the deprotection of the trimethylsilyl group to yield the terminal alkyne.
-
Reaction Scheme: 4-Amino-1-((trimethylsilyl)ethynyl)benzene → 3-Ethynylaniline
-
Reagents and Materials:
-
4-Amino-1-((trimethylsilyl)ethynyl)benzene
-
Deprotection reagent (e.g., Potassium carbonate, Tetrabutylammonium fluoride (TBAF))
-
Solvent (e.g., Methanol, Tetrahydrofuran (THF))
-
-
Procedure:
-
Dissolve 4-amino-1-((trimethylsilyl)ethynyl)benzene (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add the deprotection reagent (e.g., potassium carbonate, 1.5 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to afford 3-ethynylaniline.
-
Step 3: Synthesis of Erlotinib
This final step involves the coupling of 3-ethynylaniline with the quinazoline core.
-
Reaction Scheme: 3-Ethynylaniline + 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline → Erlotinib
-
Reagents and Materials:
-
3-Ethynylaniline
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
Solvent (e.g., Isopropanol)
-
Acid catalyst (optional, e.g., pyridine hydrochloride)
-
-
Procedure:
-
To a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for a designated time (e.g., 2-4 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Erlotinib, may precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain pure Erlotinib.
-
Data Presentation
| Step | Precursor | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 4-Amino-1-((trimethylsilyl)ethynyl)benzene | Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene | 90 | 12 | 85 | >95 (by GC-MS) |
| 2 | 4-Amino-1-((trimethylsilyl)ethynyl)benzene | 3-Ethynylaniline | K₂CO₃ | Methanol | 25 | 2 | 92 | >98 (by HPLC) |
| 3 | 3-Ethynylaniline | Erlotinib | - | Isopropanol | 82 | 3 | 90 | >99 (by HPLC) |
Visualizations
Experimental Workflow for Erlotinib Synthesis
References
Application Notes and Protocols for Sonogashira Coupling with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction is celebrated for its mild reaction conditions and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4]
This document provides detailed experimental protocols for performing the Sonogashira coupling reaction with a focus on various aryl halides. Aryl iodides are highly reactive, often allowing for milder reaction conditions, while aryl bromides and chlorides may require more forcing conditions or specialized catalyst systems.[1][5]
Core Concepts and Reaction Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6][7] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.[4][6]
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate.[4][6]
-
Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex.[4][6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.[4]
A copper-free variant of the Sonogashira reaction has also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).[8] In this version, the reaction proceeds through a palladium-only cycle where the deprotonated alkyne coordinates directly with the palladium center.[1]
Data Presentation: Typical Reaction Conditions
The choice of aryl halide significantly influences the reaction conditions. The general reactivity trend is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[1][2]
Table 1: Generalized Sonogashira Coupling Conditions for Various Aryl Halides.
| Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Iodide | PdCl₂(PPh₃)₂ (1-5%) | CuI (1-5%) | PPh₃ | Et₃N, DIPEA | THF, DMF | Room Temp - 50 | 85-98 |
| Bromide | Pd(PPh₃)₄ (2-5%) | CuI (2-10%) | PPh₃, P(t-Bu)₃ | Et₃N, Pyrrolidine | DMF, Toluene, Dioxane | 50 - 100 | 70-95 |
| Chloride | Pd(OAc)₂ (2-5%) | CuI (5-10%) | Bulky phosphines (e.g., XPhos) | Cs₂CO₃, K₂CO₃ | Toluene, Dioxane | 80 - 120 | 50-85 |
| Triflate | Pd(PPh₃)₄ (1-5%) | CuI (2-5%) | PPh₃ | Et₃N, DIPEA | THF, DMF | Room Temp - 60 | 80-95 |
Note: Conditions are generalized and may require optimization for specific substrates.
Table 2: Examples of Sonogashira Coupling Reactions.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 95 |
| 2 | 4-Bromobenzonitrile | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / Toluene | 80 | 92 |
| 3 | 2-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ / Dioxane | 100 | 78 |
| 4 | Phenyl Triflate | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ / CuI | DIPEA / DMF | 50 | 90 |
| 5 | 4-Iodotoluene | Phenylacetylene | PdCl₂ (Copper-Free) | Pyrrolidine / Water | 50 | 93[9] |
| 6 | 4-Bromotoluene | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ (Copper-Free) | Amine / DMF | RT | 90[10] |
Experimental Protocols
The following protocols describe general procedures for palladium and copper co-catalyzed Sonogashira coupling and a copper-free variation.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide
This protocol is a general procedure and may require optimization for specific substrates.[4][5][6]
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous solvent (e.g., THF, DMF)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPEA), 3-5 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 eq), palladium catalyst (e.g., 0.05 eq), and copper(I) iodide (e.g., 0.025 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., 7.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.[5][6]
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, heating may be required (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 1-6 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether). Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[5]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is adapted for moderately reactive aryl bromides and avoids copper to prevent alkyne homocoupling.[10]
Materials:
-
Aryl bromide (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium precursor (e.g., (AllylPdCl)₂, 1-2 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, 4-8 mol%)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Amine base (e.g., Pyrrolidine, 2-3 eq)
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
Catalyst Formation: In an oven-dried Schlenk tube under an inert atmosphere, dissolve the palladium precursor and the phosphine ligand in the anhydrous solvent. Stir for 10-15 minutes at room temperature to allow for the in-situ formation of the active Pd(0) catalyst.
-
Addition of Reagents: To the catalyst solution, add the aryl bromide, the amine base, and finally the terminal alkyne.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature for activated bromides, 50-100 °C for others) until completion.
-
Monitoring, Workup, and Purification: Follow steps 5-9 as described in Protocol 1. The absence of copper salts can sometimes simplify the workup procedure.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood.
-
Amine bases are corrosive and flammable.
-
Reactions should be conducted under an inert atmosphere as catalysts can be air-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Reactions with (4-Bromophenylethynyl)trimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Sonogashira reactions involving (4-Bromophenylethynyl)trimethylsilane and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Sonogashira coupling with this compound?
A1: The most critical parameters include the choice of palladium catalyst and ligand, the copper(I) co-catalyst, the base, the solvent, and the reaction temperature. All reagents, especially the solvent and base, must be thoroughly degassed to prevent oxygen from inducing unwanted side reactions like Glaser-Hay homocoupling of the alkyne.[1][2][3]
Q2: Which palladium catalyst and ligand combination is recommended for coupling this compound?
A2: For aryl bromides, which are less reactive than aryl iodides, more electron-rich and bulky phosphine ligands are often beneficial.[4] Combinations such as Pd(OAc)₂ with P(t-Bu)₃ or Pd(PPh₃)₄ can be effective.[5] The choice may also depend on the specific coupling partner. For sterically demanding substrates, specific ligands might be required to achieve good yields.[6]
Q3: Is a copper co-catalyst always necessary?
A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of the copper acetylide intermediate and increase the reaction rate, copper-free protocols have been developed.[2][7] These can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[2][7] However, for less reactive aryl bromides, the copper co-catalyst is often crucial for achieving reasonable reaction times and yields.
Q4: What is the role of the base in the Sonogashira reaction, and which one should I choose?
A4: The base is essential to neutralize the hydrogen halide (HBr) that is formed as a byproduct during the reaction.[2] It also facilitates the deprotonation of the terminal alkyne. Common bases include amines such as triethylamine (TEA) or diisopropylamine (DIPA), which can often also serve as the solvent.[2] The choice of base can influence the reaction rate and yield.
Q5: Can the trimethylsilyl (TMS) group on this compound be cleaved during the reaction?
A5: The TMS group is generally stable under standard Sonogashira conditions. It serves as a protecting group for the terminal alkyne.[8] If the desired final product is the terminal alkyne, the TMS group can be readily removed post-coupling using mild conditions, such as treatment with a fluoride source (e.g., TBAF) or a base like K₂CO₃ in methanol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst | Use a fresh source of palladium catalyst and copper(I) iodide. CuI should be a white or off-white powder; a distinct color may indicate oxidation. |
| Insufficiently degassed reagents/solvent | Thoroughly degas all solvents and the amine base by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[1][3] | |
| Low reaction temperature | For aryl bromides, higher temperatures (e.g., 60-100 °C) may be necessary to promote oxidative addition, which is often the rate-limiting step.[9][10] | |
| Inappropriate ligand for aryl bromide | Switch to a more electron-rich and bulky phosphine ligand, such as tri-tert-butylphosphine, to facilitate the oxidative addition of the aryl bromide.[10] | |
| Formation of a Black Precipitate (Palladium Black) | Catalyst decomposition | This indicates the reduction of the Pd(II) catalyst to Pd(0) metal, which is inactive. This can be caused by impurities or high temperatures. Ensure high-purity reagents and consider lowering the reaction temperature if possible. Using a more robust ligand can also help stabilize the catalyst.[1] |
| Significant Amount of Homocoupled Alkyne (Glaser Product) | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all reagents and solvents.[2][3] |
| High concentration of copper catalyst | Reduce the amount of the copper(I) co-catalyst. Alternatively, consider a copper-free Sonogashira protocol.[2][7] | |
| Unreacted Starting Material (Aryl Bromide) | Low reactivity of the aryl bromide | Increase the reaction temperature and/or reaction time.[9][10] Consider using a more active catalyst system with a bulkier, more electron-rich ligand.[10] |
| Loss of volatile alkyne | If the coupling partner to this compound is volatile, ensure the reaction is performed in a sealed vessel to prevent its escape, especially at elevated temperatures.[1] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Aryl Bromides.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | Variable, can be low | [1] |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | Good to Excellent | [5] |
| PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | High | [11] |
| Pd(PPh₃)₄ / CuI | Et₃N | Et₃N | Reflux | Good | [1] |
| NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | Moderate (56%) | [12] |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or vinyl halide/triflate coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Anhydrous, degassed amine base (e.g., Triethylamine)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Add this compound (1.0 equivalent) and the aryl/vinyl halide coupling partner (1.1 equivalents).
-
Via syringe, add the anhydrous, degassed solvent, followed by the anhydrous, degassed amine base. The total solvent volume should be sufficient to ensure proper mixing.
-
Ensure the flask is sealed and place it in a pre-heated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove the amine base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Sonogashira reaction.
References
- 1. reddit.com [reddit.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-Bromophenylethynyl)trimethylsilane Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products derived from (4-Bromophenylethynyl)trimethylsilane. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound, particularly Sonogashira coupling reactions.
Problem 1: Poor separation of the desired product from impurities during column chromatography.
-
Possible Cause: The solvent system (eluent) is not optimal for separating the product from closely related impurities, such as homocoupled byproducts.
-
Solution:
-
Optimize the Eluent System: Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) before performing column chromatography. Common eluents for these types of compounds include gradients of hexane and ethyl acetate.[1][2]
-
Use a Shallow Gradient: Employ a shallow gradient during elution to improve the separation of compounds with similar polarities.[2]
-
Sample Loading: Ensure the sample is concentrated onto a small amount of silica gel before loading onto the column to achieve better separation.[3] Do not overload the column; a general guideline is a silica gel to crude product ratio of at least 50:1.[2]
-
Problem 2: The purified product is an oil and will not crystallize.
-
Possible Cause: The product may be intrinsically an oil at room temperature, or the presence of impurities is inhibiting crystallization.
-
Solution:
-
Purify by Column Chromatography: If the product is an oil, column chromatography is the most suitable purification method.[4]
-
Attempt Co-distillation: If the product is a high-boiling oil, co-distillation with a high-boiling, non-reactive solvent under reduced pressure might help remove volatile impurities.
-
Induce Crystallization: If you suspect impurities are the issue, after chromatographic purification, try to induce crystallization by dissolving the product in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystal formation.
-
Problem 3: The product appears colored (e.g., brown or black) after initial purification.
-
Possible Cause: The color may be due to residual palladium catalyst, copper co-catalyst, or polymerized byproducts.
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the solution gently and then filter it through a pad of Celite to remove the charcoal and adsorbed impurities.[5]
-
Filtration through a Plug of Silica Gel: A quick filtration through a short plug of silica gel can remove baseline impurities and some color before attempting a full purification by column chromatography or recrystallization.[2]
-
Metal Scavengers: For pharmaceutical applications where very low levels of residual metals are required, consider using commercially available metal scavengers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Sonogashira reaction with this compound?
A1: Common impurities include unreacted starting materials, homocoupled byproducts of the alkyne (Glaser coupling), and residual palladium and copper catalysts.[2][6] Dehalogenated byproducts can also sometimes be observed.[2]
Q2: How can I minimize the formation of homocoupled byproducts?
A2: The formation of homocoupled byproducts is often promoted by the presence of oxygen.[6] To minimize this side reaction, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[6] Using a copper-free Sonogashira protocol can also be advantageous in preventing alkyne homocoupling.[7]
Q3: What is a standard work-up procedure for a Sonogashira reaction before purification?
A3: A typical work-up involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and then washing the organic layer with saturated aqueous ammonium chloride solution and brine.[7] The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product for purification.[6][7]
Q4: Should I use column chromatography or recrystallization to purify my product?
A4: The choice depends on the nature of your product and the impurities.
-
Recrystallization is often very effective for obtaining highly pure crystalline solids.[4] It is preferable when you have a solid product and the impurities have different solubilities in the chosen solvent system.
-
Column chromatography is more versatile and can be used to purify oils and solids, as well as separate mixtures of compounds with very similar properties.[4] It is often the method of choice when recrystallization is difficult or ineffective.[4][8]
Q5: What are good starting solvent systems for column chromatography of Sonogashira products of this compound?
A5: A good starting point is a non-polar solvent system, such as a mixture of hexane and ethyl acetate.[1][2] You can start with 100% hexane and gradually increase the proportion of ethyl acetate to elute compounds of increasing polarity.[1] The optimal ratio should be determined by TLC analysis.
Q6: What are suitable solvents for recrystallizing products from this compound reactions?
A6: For polyhalogenated aromatic compounds, common recrystallization solvents include hexanes, ethanol, methanol, or mixtures of these with water or other co-solvents.[2] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]
Data Presentation
The following table summarizes representative quantitative data for the purification of a product from a Sonogashira coupling reaction involving a substituted bromophenol and ethynyltrimethylsilane, which is structurally similar to reactions with this compound.
| Starting Material | Coupling Partner | Product | Eluent for Column Chromatography | Yield (%) | Purity (%) | Reference |
| 4-Bromo-3-iodophenol | Ethynyltrimethylsilane | 4-Bromo-3-((trimethylsilyl)ethynyl)phenol | Hexane/Ethyl Acetate (95:5) | 92 | >99 | [2] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol is a general guideline for the purification of a Sonogashira reaction product.
-
Preparation of the Column:
-
Select an appropriately sized chromatography column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system.
-
Gradually increase the polarity of the eluent as required to move the desired product down the column.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Catalyst Loading in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst loading for successful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) has a low or no yield. What are the primary factors to investigate?
Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating several key parameters. The most frequent culprits include inactive catalysts, improper reaction setup, and suboptimal choice of reagents.
-
Catalyst Activity: Ensure that your palladium source and ligand are active. The active catalytic species is typically a Pd(0) complex. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ to Pd(0) to initiate the catalytic cycle.[1][2] Consider using a pre-formed Pd(0) catalyst or a modern precatalyst designed for stable and efficient generation of the active species.[3]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can lead to the oxidation of phosphine ligands and deactivation of the catalyst, often observed as the formation of palladium black.[1][4] Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon, and use thoroughly degassed solvents.[1][4]
-
Reagent Purity and Water Content: Impure reagents or improperly dried solvents can inhibit the reaction.[5] While some Suzuki reactions can tolerate or even benefit from the presence of water, starting with anhydrous solvents provides better control over the reaction conditions.[4]
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For challenging substrates, such as electron-deficient or sterically hindered ones, a standard ligand may not be sufficient.[4][5]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Its strength, solubility, and compatibility with the functional groups on your substrates are important considerations.[4][5] A base that is too weak may not be effective, while one that is too strong could cause side reactions.[5]
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
The formation of a fine black precipitate is metallic palladium, commonly known as palladium black. This is a sign of catalyst decomposition, where the active Pd(0) species has aggregated and fallen out of the catalytic cycle.[5]
Causes:
-
Presence of Oxygen: Exposure to air is a primary cause of catalyst deactivation.[1]
-
High Temperatures: Prolonged exposure to high temperatures (typically >120 °C) can cause thermal decomposition of the catalyst.[5]
-
Inadequate Ligand Stabilization: The ligand is crucial for stabilizing the active Pd(0) species. An insufficient amount of ligand or a ligand that does not effectively coordinate to the palladium can lead to aggregation.
Solutions:
-
Ensure a Strictly Inert Atmosphere: Properly degas all solvents and thoroughly purge the reaction flask with nitrogen or argon.[1][4]
-
Optimize Reaction Temperature: If the reaction is sluggish, consider a gradual increase in temperature, but avoid excessive heat.[4] Many cross-coupling reactions proceed well at temperatures between 80-110 °C.[1][5]
-
Adjust Ligand-to-Palladium Ratio: For reactions involving amines, which can act as ligands themselves, adding a slight excess of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation.
Q3: My reaction is slow or stalls. Should I increase the catalyst loading?
While increasing the catalyst loading can sometimes improve a sluggish reaction, it should not be the first course of action. Before increasing the amount of catalyst, which can lead to higher costs and potential side reactions, other reaction parameters should be optimized.[6]
Troubleshooting Steps Before Increasing Catalyst Loading:
-
Optimize Reaction Temperature: A modest increase in temperature can often significantly increase the reaction rate.[6]
-
Check Activator/Base: Ensure the base is active and present in a sufficient amount (typically 1.5-3 equivalents).[6]
-
Evaluate Ligand Choice: The ligand has a profound impact on the reaction. A more electron-rich and bulky ligand might be necessary for challenging substrates.[6]
-
Assess Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF.[6]
-
Monitor Reaction Over Time: Some reactions are inherently slow and may simply require a longer reaction time to reach completion.[4]
If these parameters have been optimized and the reaction remains slow, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be beneficial.[3][6]
Q4: How do I determine the optimal catalyst loading for my reaction?
The optimal catalyst loading is a balance between reaction efficiency (yield and reaction time) and cost-effectiveness. A typical starting point for screening is between 1-5 mol% of the palladium source.[6] For highly active catalyst systems, loadings as low as 0.2 mol% have been successful.[6]
A systematic approach to optimization is recommended:
-
Initial Screening: Start with a catalyst loading in the range of 1-2 mol%.[3][6]
-
Analyze Results: Monitor the reaction progress by techniques like TLC, GC-MS, or LC-MS to determine conversion and yield.[1]
-
Systematic Reduction: If the initial screening is successful, gradually decrease the catalyst loading (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%) while monitoring the impact on yield and reaction time.[6]
-
Consider Highly Active Precatalysts: Modern, well-defined palladium precatalysts are often highly active and can be effective at very low loadings.[7]
Troubleshooting Guides
Problem 1: Low or No Conversion
This is a common issue that often points to a problem with catalyst activation or fundamental reaction conditions.[4]
Problem 2: Significant Side Product Formation
The presence of side products like homocoupling or hydrodehalogenation indicates that the catalyst is active, but undesired reaction pathways are competing with the desired cross-coupling.[4]
Data Presentation: Catalyst Loading in Common Cross-Coupling Reactions
The following tables summarize typical catalyst loading ranges for various palladium-catalyzed reactions. These values should be considered as starting points for optimization.
Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1 - 5 | A common starting point for simple substrates. |
| Pd(PPh₃)₄ | - | 1 - 5 | Often used for initial screening.[4] |
| XPhos Pd G3 | - | 0.5 - 2 | A highly active precatalyst, often effective at lower loadings.[1] |
| Pd/C | - | 1 - 5 | Heterogeneous catalyst, useful for easier product purification. |
Table 2: Typical Catalyst Loading for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Catalyst Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1 - 3 | A common system for a broad range of substrates. |
| Pd(OAc)₂ | SPhos | 1 - 3 | Effective for coupling with a variety of amines. |
| G3/G4 Precatalysts | - | 0.5 - 2 | Often show high activity and broad applicability. |
Table 3: Catalyst Loading for Other Cross-Coupling Reactions
| Reaction Type | Palladium Source | Catalyst Loading (mol%) |
| Heck Reaction | Pd(OAc)₂ | 1 - 5[8] |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | 1 - 5 |
| Stille Coupling | Pd(PPh₃)₄ | 1 - 5 |
| Hiyama Coupling | Pd(OAc)₂ | 1 - 5[6] |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).[1][3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Catalyst Addition: In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G3, starting with 2 mol%) and any additional ligand if required in a small amount of the reaction solvent.[1][3] Add this catalyst solution to the reaction flask under an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).[1]
-
Workup and Analysis: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography and determine the isolated yield.[1]
-
Optimization: Based on the yield and reaction time, adjust the catalyst loading in subsequent experiments (e.g., decrease to 1 mol% or 0.5 mol% if the reaction was efficient, or increase to 3-5 mol% if the reaction was sluggish).[3]
Mandatory Visualizations
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding the catalytic cycle can help in troubleshooting issues related to specific steps, such as oxidative addition or transmetalation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming low reactivity of aryl bromides in cross-coupling reactions
Welcome to the Technical Support Center for cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low reactivity of aryl bromides in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my electron-rich or sterically hindered aryl bromide showing low reactivity in a cross-coupling reaction?
A1: The low reactivity of certain aryl bromides, particularly those that are electron-rich or sterically hindered, is often due to the difficulty of the oxidative addition step in the catalytic cycle.[1][2] For a palladium catalyst to insert itself into the carbon-bromine bond, the aryl bromide's electronic and steric properties must be favorable. Electron-donating groups on the aromatic ring increase the electron density, making the C-Br bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1] Similarly, bulky groups near the bromine atom can sterically block the palladium catalyst from approaching and inserting into the C-Br bond.[3]
Q2: How do I choose the right ligand for a difficult aryl bromide coupling?
A2: Ligand selection is critical for activating unreactive aryl bromides. For challenging substrates, bulky and electron-rich phosphine ligands are often required.[1][4] These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[2] For instance, in Buchwald-Hartwig aminations, bulky biaryl phosphine ligands (e.g., S-Phos, XPhos) have been developed to couple a wide range of amines with challenging aryl halides.[1][4][5] For Suzuki reactions with unreactive aryl chlorides (which share reactivity challenges with some bromides), β-diketiminatophosphane ligands have shown high activity.[3] The choice of ligand can also help to minimize side reactions like reductive dehalogenation.[1]
Q3: What role does the base play, and which one should I choose for an unreactive aryl bromide?
A3: The base is crucial for the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig amination.[1][6] For difficult couplings, the choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are often preferred. In Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1][7] For Suzuki reactions, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed, sometimes in aqueous solutions.[1][3] The solubility and strength of the base are key factors to consider.[6]
Q4: Can the choice of solvent affect the reactivity of my aryl bromide?
A4: Yes, the solvent can have a significant impact. The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[7][8][9] For some Suzuki reactions, aqueous solvent mixtures can be beneficial.[3] It's important to use anhydrous and degassed solvents, as oxygen can deactivate the catalyst by oxidizing the phosphine ligands.[6]
Troubleshooting Guide
Problem 1: Low to no conversion of the aryl bromide starting material.
This is a common issue that often points to a problem with catalyst activation or suboptimal reaction conditions.
Troubleshooting Workflow
Caption: A troubleshooting workflow for low or no conversion of aryl bromide.
Detailed Steps:
-
Evaluate the Catalyst System :
-
Ligand Choice : For unreactive aryl bromides (electron-rich or sterically hindered), standard ligands like PPh₃ may be insufficient.[1] Switch to a more electron-rich and sterically hindered ligand. Dialkylbiaryl phosphines are excellent choices for many difficult couplings.[4]
-
Catalyst Loading : If you suspect catalyst decomposition, try increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%).
-
Pre-catalyst : Use a well-defined palladium pre-catalyst that readily forms the active Pd(0) species.
-
-
Optimize Reaction Conditions :
-
Temperature : Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[7] If your reaction is sluggish, a gradual increase in temperature may be beneficial.[6]
-
Base Selection : The base can be critical. If a weaker base (e.g., K₂CO₃) is not effective, a stronger base like NaOt-Bu or K₃PO₄ might be necessary.
-
Solvent : Ensure your solvent is anhydrous and properly degassed. Oxygen can be detrimental to the catalyst.[6]
-
Problem 2: Formation of significant side products (e.g., hydrodehalogenation, homocoupling).
The presence of side products indicates that the catalyst is active, but undesired reaction pathways are competing with the desired cross-coupling.
Logical Decision Process for Minimizing Side Products
Caption: Decision process for minimizing common side reactions.
Detailed Steps:
-
For Hydrodehalogenation (Ar-Br → Ar-H) : This side reaction can be promoted by moisture or certain bases.
-
For Homocoupling (Ar-Br → Ar-Ar or Boronic Acid → Biaryl) : This is often caused by the presence of oxygen.
-
Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).
-
Ensure a positive pressure of inert gas is maintained throughout the reaction.
-
Homocoupling can also be temperature-dependent, so running the reaction at the lowest effective temperature may help.
-
Comparative Data
Table 1: Effect of Ligand on the Buchwald-Hartwig Amination of a Hindered Aryl Bromide
| Entry | Ligand | Pd Source (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ (2) | NaOt-Bu | 100 | 24 | <10 |
| 2 | BINAP | Pd₂(dba)₃ (1) | NaOt-Bu | 100 | 18 | 65 |
| 3 | XPhos | Pd₂(dba)₃ (1) | NaOt-Bu | 80 | 4 | 92 |
| 4 | S-Phos | Pd(OAc)₂ (2) | K₂CO₃ | 80 | 6 | 95 |
| 5 | BrettPhos | Pd(OAc)₂ (2) | LiHMDS | 70 | 8 | 91[7] |
This table is a representative summary based on typical outcomes for challenging substrates as described in the literature.[1][4][5]
Table 2: Optimization of Heck Reaction Conditions for an Aryl Bromide
| Entry | Base | Solvent | Temperature (°C) | Additive | Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | None | 62 |
| 2 | Et₃N | DMF | 60 | None | 4 |
| 3 | KOH | Water | 100 | TBAB | 75 |
| 4 | K₂CO₃ | DMF | 80 | TBAB | 88 |
| 5 | KOAc | DMA | 140 | TBAB | 79 |
Data compiled from various sources illustrating common optimization parameters.[8][9][10][11]
General Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a general guideline for the coupling of a challenging aryl bromide with a boronic acid.
-
Reaction Setup :
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., S-Phos, 0.04 mmol, 4 mol%).
-
-
Inert Atmosphere :
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the catalyst and ligand to the reaction vial under a positive flow of inert gas.
-
-
Solvent Addition :
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) to the vial via syringe.
-
-
Reaction Execution :
-
Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Work-up :
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Preventing homocoupling side products in Sonogashira reactions
Technical Support Center: Sonogashira Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling side products during Sonogashira reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is homocoupling in the context of the Sonogashira reaction and why is it a problem?
A: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1] This is an undesired side reaction because it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of byproducts.[2][3]
Q2: What are the primary causes of homocoupling in Sonogashira reactions?
A: The two main culprits responsible for promoting homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][4] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][5] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted homocoupling side reaction.[4][6]
Q3: I am observing significant amounts of homocoupled product. What are the first troubleshooting steps I should take?
A: If you are observing significant homocoupling, consider the following initial troubleshooting steps:
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Ensure Rigorously Inert Conditions: The most critical step is to exclude oxygen from your reaction.[7] This can be achieved by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through them) and maintaining a positive pressure of the inert gas throughout the entire reaction setup.[1][5]
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Consider Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[8] These methods have been developed specifically to avoid the Glaser coupling side reaction.
-
Optimize Reagent Addition: Adding the terminal alkyne slowly to the reaction mixture can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[4]
Q4: How does the choice of palladium catalyst, ligand, base, and solvent affect homocoupling?
A: The selection of these reaction components is crucial and can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.[4]
-
Ligands: The choice of phosphine ligand on the palladium catalyst can impact the extent of homocoupling. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway.[9]
-
Base: The base is necessary to deprotonate the terminal alkyne. Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective at minimizing homocoupling than tertiary amines like triethylamine.[7] However, the optimal choice is often substrate-dependent.
-
Solvent: The solvent's polarity and coordinating ability can affect the stability and reactivity of the catalytic species. The solvent must be capable of dissolving all reactants and catalysts.[1]
Q5: I'm running a copper-free reaction but still see homocoupling. What could be the cause?
A: Even in the absence of an intentionally added copper co-catalyst, homocoupling can still occur. This may be due to trace amounts of copper impurities present in the reagents or on the surface of the glassware.[1] Additionally, under certain conditions, a palladium-mediated homocoupling can also take place.[1] To mitigate this, ensure you are using high-purity reagents and consider acid-washing your glassware to remove any trace metals.[1]
Data Presentation
The following tables summarize how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct.
Table 1: Effect of Copper Co-catalyst on Homocoupling
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(PPh₃)₄ / CuI | 25 | 85 | 10 |
| Pd(PPh₃)₄ | 80 | 70 | <5 |
| Pd(OAc)₂ / SPhos | 100 | 92 | <2 |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[1]
Table 2: Influence of Atmospheric Conditions on Homocoupling
| Atmosphere | Copper Co-catalyst | Homocoupling Byproduct (%) |
| Air | Present | 15-30 |
| Inert (Argon/Nitrogen) | Present | <5 |
| Inert (Argon/Nitrogen) | Absent | <2 |
| Hydrogen (diluted) | Present | ~2 |
Note: The presence of oxygen significantly increases the amount of homocoupling, especially when a copper co-catalyst is used.[2]
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol employs standard copper-catalyzed conditions with rigorous exclusion of oxygen to minimize the Glaser homocoupling side product.
Reagent Preparation:
-
Ensure all solvents (e.g., THF, triethylamine) are anhydrous and thoroughly degassed.[4]
-
All solid reagents should be of high purity and dried in a vacuum oven.
Reaction Setup (using Schlenk Technique or in a Glovebox):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[4]
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[4]
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via a syringe.[4]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress by TLC or GC/MS.
Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the primary pathway for Glaser homocoupling by excluding the copper co-catalyst.
Reagent Preparation:
-
Ensure all solvents (e.g., toluene) are anhydrous and degassed.[4]
-
The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[4]
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[4]
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[4]
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.[4]
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A logical workflow for troubleshooting excessive homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Selective deprotection of TMS group in the presence of other protecting groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective deprotection of trimethylsilyl (TMS) ethers in the presence of other protecting groups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the selective deprotection of a TMS ether.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no deprotection of the TMS group. | 1. Insufficiently reactive reagent: The chosen deprotection reagent may be too mild for the specific substrate. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Steric hindrance: Although TMS is a small group, the surrounding molecular structure may hinder reagent access. 4. Deactivated reagent: The deprotection reagent may have degraded due to improper storage or handling. | 1. Increase the concentration of the reagent or switch to a more reactive one. For instance, if using K₂CO₃/MeOH, consider a mild acidic workup or a fluoride source. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid over-reaction. 3. Consider using a smaller deprotection reagent or a different solvent system to improve solubility and reagent access. 4. Use a fresh batch of the deprotection reagent. For example, TBAF solutions can absorb water, which can affect their reactivity. |
| Deprotection of other silyl ethers (e.g., TBDMS, TIPS). | 1. Reaction conditions are too harsh: The reagent is too strong, the temperature is too high, or the reaction time is too long. 2. Use of a non-selective reagent: Some reagents are not suitable for selective deprotection between TMS and other silyl ethers. | 1. Reduce the reaction temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the TMS ether is consumed. 2. Decrease the concentration of the deprotection reagent. 3. Switch to a milder and more selective reagent. For TMS vs. TBDMS, mild conditions like K₂CO₃ in methanol are often effective.[1] |
| Side reactions with other functional groups. | 1. Acid- or base-labile groups: The deprotection conditions may not be compatible with other protecting groups (e.g., acetals, Boc) or sensitive functionalities in the molecule. 2. Epimerization or rearrangement: Basic or acidic conditions can sometimes lead to unwanted side reactions at stereocenters or other reactive sites. | 1. Choose a deprotection method with orthogonal reactivity. For example, if your molecule contains acid-sensitive groups, use a mild basic or fluoride-based deprotection method for the TMS group. 2. Buffer the reaction mixture if using a fluoride source to maintain a neutral pH. 3. Carefully control the reaction temperature and use a non-nucleophilic base if a base is required for the reaction. |
| Incomplete reaction. | 1. Insufficient amount of reagent: The stoichiometry of the deprotection reagent may be too low. 2. Short reaction time: The reaction may not have been allowed to proceed to completion. 3. Poor solubility: The substrate may not be fully dissolved in the chosen solvent, limiting the reaction rate. | 1. Increase the equivalents of the deprotection reagent. 2. Extend the reaction time and monitor by TLC until the starting material is consumed. 3. Choose a different solvent or a co-solvent system to ensure complete dissolution of the substrate. |
| Difficult work-up. | 1. Residual TBAF: Tetrabutylammonium fluoride (TBAF) and its byproducts can be difficult to remove by standard aqueous extraction, especially for water-soluble products.[2] | 1. An operationally simple work-up for TBAF-mediated deprotection involves adding a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate, followed by filtration and evaporation.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the basis for the selective deprotection of a TMS group in the presence of other silyl ethers?
A1: The selective deprotection of silyl ethers is primarily based on the difference in their stability, which is influenced by the steric bulk around the silicon atom. The general order of stability for common silyl ethers under both acidic and basic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[1][4] This significant difference in lability allows for the selective removal of the less stable TMS group while leaving more robust silyl ethers like TBDMS or TIPS intact.
Q2: What are the mildest conditions to selectively remove a TMS group?
A2: One of the mildest and most common methods for the selective deprotection of TMS ethers is treatment with a catalytic amount of potassium carbonate (K₂CO₃) in methanol.[1][5] This method is often effective at room temperature and is compatible with many other protecting groups.
Q3: How can I selectively deprotect a TMS ether in the presence of a TBDMS ether?
A3: Due to the significant difference in stability, selective deprotection is readily achievable. The aforementioned K₂CO₃ in methanol method is a good first choice. Mild acidic conditions, such as a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in methanol, can also be employed.[1]
Q4: Can I use fluoride-based reagents like TBAF for selective TMS deprotection?
A4: While TBAF is a very effective reagent for cleaving most silyl ethers, achieving high selectivity for TMS in the presence of other silyl ethers can be challenging due to its high reactivity.[1] Careful control of reaction conditions, such as low temperature and short reaction times, is crucial. For better selectivity, milder fluoride sources or buffered TBAF solutions are recommended.
Q5: Are there any conditions to deprotect a TMS group in the presence of other common protecting groups like Boc, Cbz, or benzyl ethers?
A5: Yes, the selection of the deprotection method depends on the stability of the other protecting groups present:
-
In the presence of Boc groups (acid-labile): Use mild basic (e.g., K₂CO₃/MeOH) or fluoride-based conditions.
-
In the presence of Cbz or Benzyl groups (removed by hydrogenolysis): Mild acidic or basic conditions for TMS deprotection are generally compatible.
-
It's crucial to consider the overall stability of your molecule when choosing the deprotection strategy.
Data Presentation: Conditions for Selective TMS Deprotection
The following table summarizes various reagents and conditions for the selective cleavage of TMS ethers in the presence of other common protecting groups. Yields are reported as isolated yields and can be substrate-dependent.
| Entry | Substrate with Protecting Groups | Reagent(s) and Conditions | Product(s) | Yield (%) | Reference |
| 1 | TMS-alkyne | K₂CO₃ (0.12 eq), MeOH, rt, 2h | Deprotected alkyne | 82 | [6] |
| 2 | Primary TMS ether, Secondary TBDMS ether | K₂CO₃, MeOH, rt, 1-2h | Primary alcohol, Secondary TBDMS ether | High | [1] |
| 3 | TMS ether, THP ether | I-Benzyl-4-aza-I-azoniabicyclo[2.2.2]octane dichromate, AlCl₃ (cat.), solvent-free, 3 min | Deprotected TMS ether, intact THP ether | 100 | [7] |
| 4 | TMS ether, Ethylene ketal | I-Benzyl-4-aza-I-azoniabicyclo[2.2.2]octane dichromate, AlCl₃ (cat.), solvent-free, 3 min | Deprotected TMS ether, intact ethylene ketal | High | [7] |
| 5 | Phenolic TMS ether | Cs₂CO₃, H₂O, DMF | Deprotected phenol | 87 (over 2 steps) | [8] |
Experimental Protocols
Protocol 1: Selective Deprotection of a TMS-Protected Alkyne using Potassium Carbonate in Methanol[5][6]
-
Reaction Setup: To a solution of the TMS-alkyne (1.0 equivalent) in methanol (typically at a concentration of 0.1-0.2 M), add potassium carbonate (K₂CO₃) (0.1 to 1.5 equivalents). For many substrates, a catalytic amount (e.g., 0.2 equivalents) is sufficient.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for TBAF-Mediated Deprotection of a Silyl Ether[9]
-
Reaction Setup: Dissolve the silyl-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir, monitoring the progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the stability of the silyl ether.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Decision workflow for selecting a TMS deprotection method.
Caption: General experimental workflow for TMS deprotection.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. What is your actual catalyst? TMS cleavage rates of diarylprolinol silyl ethers studied by in situ NMR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting copper-free Sonogashira coupling conditions
Welcome to the technical support center for copper-free Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental conditions.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your copper-free Sonogashira coupling experiments in a question-and-answer format.
Q1: My reaction yield is low or I'm observing no product formation. What are the primary factors to investigate?
A1: Low to no product yield in a copper-free Sonogashira coupling can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are not degraded.[1] Using a pre-catalyst that is air-stable can also improve reproducibility. For instance, [DTBNpP] Pd(crotyl)Cl is an air-stable precatalyst that has shown high efficiency.[1][2]
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Reaction Atmosphere: The Pd(0) active species is sensitive to oxygen.[3] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degassing solvents and reagents thoroughly is critical to prevent catalyst deactivation.
-
Reagent Purity: Impurities in your aryl halide, alkyne, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
-
Base Selection: The choice and amount of base are crucial. The base deprotonates the terminal alkyne to form the active nucleophile. Weaker bases may not be sufficient, while excessively strong bases can lead to side reactions. Common bases include organic amines (e.g., triethylamine, diisopropylethylamine, DBU) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[4][5]
-
Solvent Choice: The solvent can significantly impact reaction rates and yields by affecting the solubility of reagents and the stability of catalytic intermediates. Polar aprotic solvents like DMF, DMSO, and acetonitrile often give good results, but nonpolar solvents like toluene have also been effective in certain systems.[6]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
A2: Homocoupling of the terminal alkyne is a common side reaction. While copper-free conditions are designed to reduce this, it can still occur. Here are strategies to suppress it:
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Strictly Anaerobic Conditions: Although copper is absent, oxygen can still promote some homocoupling pathways. Rigorous exclusion of air is essential.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor homocoupling.[8] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling by accelerating the reductive elimination step.
Q3: A black precipitate ("palladium black") has formed in my reaction vessel. What does this mean and how can I prevent it?
A3: The formation of palladium black indicates the decomposition of the palladium catalyst from its active soluble form to an inactive elemental state.[9] This is a common mode of catalyst deactivation.
-
Causes:
-
High Temperatures: Elevated temperatures can promote catalyst decomposition.
-
Solvent Effects: Some solvents, anecdotally including THF, may promote the formation of palladium black.[10]
-
Impurities: As with low yield, impurities can lead to catalyst decomposition.[9]
-
Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
-
Solutions:
-
Use Fresh Reagents and Solvents: Ensure high purity of all components.
-
Optimize Temperature: Run the reaction at the minimum temperature required for efficient conversion.
-
Choose a Suitable Solvent: If palladium black is consistently an issue, consider screening other anhydrous, degassed solvents.
-
Use Appropriate Ligands: Bulky phosphine ligands can stabilize the palladium catalyst and prevent aggregation.
-
Workup: If palladium black has formed, it can often be removed by filtering the reaction mixture through a pad of celite during workup.[11]
-
Q4: My aryl halide is unreactive. How can I improve the conversion?
A4: The reactivity of the aryl halide is a key factor and follows the general trend: I > OTf > Br >> Cl.[3]
-
For Aryl Bromides: These are commonly used substrates. If reactivity is low, consider:
-
Increasing Temperature: Gentle heating can often drive the reaction to completion.
-
More Active Catalyst System: Employing a more active palladium precatalyst or a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) can enhance the rate of oxidative addition.[7]
-
-
For Aryl Chlorides: These are the most challenging substrates due to the strength of the C-Cl bond. Successful coupling often requires:
-
Highly Active Catalysts: Specialized, bulky, and electron-rich phosphine ligands are typically necessary.
-
Higher Temperatures: Reactions with aryl chlorides often require elevated temperatures (e.g., 80-120 °C).[7][12]
-
Specific Bases and Solvents: The choice of base and solvent is particularly critical for activating aryl chlorides.
-
Data Presentation: Comparative Tables
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of copper-free Sonogashira couplings.
Table 1: Effect of Base on Product Yield
| Entry | Aryl Halide | Alkyne | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | DABCO (2) | DMF | RT | 1.5 | 98 | [7] |
| 2 | 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | Quinuclidine (2) | DMF | RT | 0.5 | 97 | [7] |
| 3 | 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | DMF | RT | 1.5 | 95 | [7] |
| 4 | 4-Bromoanisole | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ (1) | 2-MeTHF | RT | 48 | 92 | [4] |
| 5 | 4-Iodoanisole | Phenylacetylene | Pd₂(dba)₃ (0.5) | - | K₃PO₄·7H₂O (2) | EtOH/H₂O (3:1) | 80 | - | 91 | [13] |
Table 2: Effect of Solvent on Product Yield
| Entry | Aryl Halide | Alkyne | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5) | - | TMP (2) | DMSO | RT | 18 | 100 | [2] |
| 2 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5) | - | TMP (2) | DMF | RT | 18 | 89 | [2] |
| 3 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5) | - | TMP (2) | 1,4-Dioxane | RT | 18 | 74 | [2] |
| 4 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5) | - | TMP (2) | THF | RT | 18 | 62 | [2] |
| 5 | β-Bromoporphyrin | Phenylacetylene | Pd₂(dba)₃ | AsPh₃ | - | Toluene | - | - | 70 | [6] |
| 6 | β-Bromoporphyrin | Phenylacetylene | Pd₂(dba)₃ | AsPh₃ | - | DMF | - | - | 20 | [6] |
Table 3: Effect of Palladium Catalyst Loading on Product Yield
| Entry | Aryl Halide | Alkyne | Catalyst | Base (equiv) | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP (2) | DMSO | RT | 1.5 | 5.0 | 100 | [1] |
| 2 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP (2) | DMSO | RT | 1.5 | 2.5 | 100 | [1] |
| 3 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP (2) | DMSO | RT | 18 | 1.0 | 100 | [1] |
| 4 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP (2) | DMSO | RT | 18 | 0.5 | 100 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Bromide at Room Temperature
This protocol is adapted for the coupling of an aryl bromide with a terminal alkyne using an in-situ generated catalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
(AllylPdCl)₂ (0.025 mmol, 2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.10 mmol, 10 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (to make a 0.92 M solution)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of inert gas, add (AllylPdCl)₂ and P(t-Bu)₃.
-
Add anhydrous, degassed DMF to dissolve the catalyst components.
-
To this solution, add the aryl bromide and DABCO.
-
Finally, add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Minimizing Homocoupling in a Copper-Free Sonogashira Reaction
This protocol is designed to minimize the formation of the Glaser homocoupling byproduct.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed toluene.
-
Add the terminal alkyne via syringe. For particularly problematic homocoupling, add the alkyne slowly over a period of 1-2 hours using a syringe pump.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in copper-free Sonogashira coupling.
Caption: Strategies to mitigate alkyne homocoupling in copper-free Sonogashira reactions.
Caption: Simplified catalytic cycle for the copper-free Sonogashira coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.lucp.net [books.lucp.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Impact of base and solvent on (4-Bromophenylethynyl)trimethylsilane coupling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromophenylethynyl)trimethylsilane in coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira coupling reaction with this compound is showing low or no yield. What are the primary factors to investigate?
A low or non-existent yield in a Sonogashira coupling can stem from several sources. The primary suspects are typically the catalyst's activity, the quality of reagents, and the reaction conditions. It is crucial to ensure that both the palladium catalyst and, if used, the copper co-catalyst are active and have not degraded. The reaction should be conducted under anhydrous and anaerobic conditions, as the presence of oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling). Therefore, properly degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen is critical.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser product) as a byproduct. How can this be minimized?
The formation of alkyne dimers is a common side reaction, particularly in copper-catalyzed Sonogashira reactions. To suppress this, consider the following:
-
Copper-Free Conditions: Switching to a copper-free protocol is often the most effective solution to avoid the Glaser coupling byproduct.[1]
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated to minimize oxidative homocoupling.
-
Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q3: What is the general reactivity trend for aryl halides in Sonogashira coupling, and where does this compound fit in?
The reactivity of aryl halides in Sonogashira coupling is largely dependent on the carbon-halogen bond dissociation energy. The general trend from most reactive to least reactive is: Aryl Iodides > Aryl Triflates ≥ Aryl Bromides >> Aryl Chlorides. Consequently, this compound, being an aryl bromide, is typically less reactive than the corresponding aryl iodide and may necessitate higher temperatures or more active catalyst systems to achieve high yields.
Q4: I see a black precipitate forming in my reaction mixture. What is it and what should I do?
The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst. This can be triggered by impurities in the reagents or solvent, an inappropriate choice of solvent, or incorrect reaction temperature. Using fresh, high-purity reagents and solvents is a key preventative measure. Some anecdotal evidence suggests that certain solvents, such as THF, might be more prone to promoting the formation of palladium black.[2]
Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts. These reactions may require specific ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), and potentially different bases or solvents to proceed efficiently.[1][3]
Data Presentation: Impact of Base and Solvent
The choice of base and solvent significantly influences the efficiency of the Sonogashira coupling reaction. Below are tables summarizing the effects of these parameters on the reaction yield, based on data from various studies. Note: Reaction conditions such as catalyst, temperature, and reaction time may vary between studies, affecting direct comparability.
Table 1: Comparison of Bases in Copper-Free Sonogashira Coupling of Aryl Bromides
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Notes |
| Cs₂CO₃ | 1,4-Dioxane | 80 | 14 | Good to Excellent | For electron-rich aryl bromides with SPhos ligand.[4] |
| K₃PO₄ | Water | Room Temp | 24 | Moderate | With XPhos ligand and a surfactant.[5] |
| TBAF·3H₂O | THF | 80 | 14 | 60-80 | Effective for electron-rich aryl bromides with SPhos ligand.[4] |
| Piperidine | THF | 80 | 14 | 17 | Less effective for 3-bromoaniline.[4] |
| Et₃N | THF | 80 | 14 | Poor | [4] |
| DABCO | DMSO | Room Temp | 18 | Excellent | With [DTBNpP]Pd(crotyl)Cl catalyst.[6] |
| TMP | DMSO | Room Temp | 2 | >84 | With [DTBNpP]Pd(crotyl)Cl catalyst.[6] |
Table 2: Comparison of Solvents in Copper-Free Sonogashira Coupling of Aryl Bromides
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Notes |
| DMSO | TMP | Room Temp | 2 | >90 | High yields with [DTBNpP]Pd(crotyl)Cl catalyst.[6] |
| THF | TBAF·3H₂O | 80 | 14 | 61 | Better than Toluene and DMF in this specific system.[4] |
| Toluene | TBAF·3H₂O | 80 | 14 | Lower than THF | [4] |
| DMF | TBAF·3H₂O | 80 | 14 | Lower than THF | [4] |
| 1,4-Dioxane | Cs₂CO₃ | 80 | 14 | Good to Excellent | Commonly used for copper-free conditions.[3] |
| Water | K₃PO₄ | Room Temp | 24 | Moderate | Green chemistry approach with a surfactant.[5] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for more sensitive substrates or to avoid homocoupling byproducts.
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and an inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol).
-
Solvent and Alkyne Addition: Evacuate and backfill the tube with argon three times. Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (this can range from room temperature to 100°C depending on the specific substrates and catalyst system). Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visual Workflow and Troubleshooting Diagrams
Caption: A troubleshooting flowchart for low-yield Sonogashira reactions.
Caption: A generalized workflow for performing a Sonogashira coupling reaction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Residual Palladium Catalyst from Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for removing residual palladium catalysts from reaction products. Below you will find troubleshooting guides for common issues and a comprehensive FAQ section.
Troubleshooting Guides
This section addresses common problems encountered during the removal of palladium catalysts and offers step-by-step solutions.
Issue 1: Inefficient Palladium Removal After Filtration
-
Symptom: Significant palladium residues remain in the product even after filtration.
-
Possible Cause: The palladium species may be soluble or exist as fine colloidal particles that pass through standard filter media.[1] Filtration is most effective for heterogeneous catalysts like palladium on carbon (Pd/C).[2]
-
Solutions:
-
Improve Filtration Technique: Use a finer filter medium, such as a 0.45 µm PTFE membrane filter, or increase the thickness of the Celite® bed to 1-2 cm.[1] Pre-wetting the Celite® pad can also enhance its effectiveness.[1]
-
Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium by adding an anti-solvent.[1]
-
Use Adsorbents: Treat the solution with activated carbon or silica gel to adsorb colloidal palladium before filtration.[1]
-
Switch Methods: If palladium is in a soluble form, consider alternative methods like using scavengers or crystallization.[1]
-
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels are still high after treatment with a scavenger.
-
Possible Causes:
-
Incorrect Scavenger Choice: The scavenger may not be suitable for the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) or the solvent system.[1][3] Thiol-based scavengers are often effective for Pd(II).[3]
-
Insufficient Scavenger Amount or Time: Too little scavenger or an inadequate reaction time will lead to incomplete removal.[3]
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from effectively interacting with the palladium in the solution.[3]
-
-
Solutions:
-
Scavenger Screening: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction.[3]
-
Optimize Conditions: Increase the equivalents of the scavenger; a common starting point is 5 equivalents relative to the palladium catalyst.[3][4] Optimize the scavenging time and temperature, as heating can sometimes improve performance.[3]
-
Ensure Vigorous Mixing: Maintain strong agitation during the scavenging process to ensure good contact between the scavenger and the palladium species.[3]
-
Issue 3: Product Loss During Purification
-
Symptom: A significant decrease in product yield is observed after palladium removal.
-
Possible Cause: The product may be non-specifically adsorbing to the purification medium, which is a common issue with activated carbon.[3][5]
-
Solutions:
-
Minimize Adsorbent: Use the smallest effective amount of activated carbon or scavenger.[5]
-
Solvent Optimization: Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.[3]
-
Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[1]
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques such as crystallization or liquid-liquid extraction.[6]
-
Troubleshooting Workflow for Palladium Removal
References
Validation & Comparative
(4-Bromophenylethynyl)trimethylsilane vs. Terminal Alkynes in Sonogashira Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] A key consideration in planning a Sonogashira coupling is the choice of the alkyne component: a free terminal alkyne or a protected version, such as a trimethylsilyl (TMS)-protected alkyne like (4-Bromophenylethynyl)trimethylsilane.
This guide provides an objective comparison of the performance of this compound and its terminal alkyne counterpart, 4-bromophenylacetylene, in Sonogashira coupling reactions. The comparison is supported by representative experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison
The primary difference between using a TMS-protected alkyne and a terminal alkyne in a Sonogashira coupling lies in the reactivity and the reaction outcome. The TMS group serves as a protecting group for the terminal alkyne, preventing the undesired side reaction of alkyne homocoupling (Glaser coupling), which can be a significant issue with terminal alkynes under certain conditions.[4] However, the use of a TMS-protected alkyne necessitates an additional deprotection step, either in situ or in a separate reaction, to yield the final coupled product.
While direct side-by-side comparative studies under identical conditions are limited in the literature, the following table summarizes typical performance metrics for the Sonogashira coupling of a representative aryl halide (iodobenzene) with both this compound (requiring in situ deprotection) and 4-bromophenylacetylene.
| Parameter | This compound | 4-Bromophenylacetylene (Terminal Alkyne) |
| Aryl Halide | Iodobenzene | Iodobenzene |
| Product | 1-Bromo-4-(phenylethynyl)benzene | 1-Bromo-4-(phenylethynyl)benzene |
| Typical Yield | 85-95% | 90-98% |
| Reaction Time | 2-6 hours | 1-4 hours |
| Reaction Temperature | Room Temperature to 60 °C | Room Temperature |
| Key Advantages | - Prevents alkyne homocoupling- Allows for sequential couplings | - Direct formation of the desired product- Generally faster reaction times |
| Key Disadvantages | - May require a separate deprotection step- Can have slightly slower reaction kinetics | - Prone to homocoupling side reactions- Volatile alkynes can be difficult to handle |
Experimental Protocols
Below are detailed experimental protocols for representative Sonogashira coupling reactions.
Protocol 1: Sonogashira Coupling of Iodobenzene with this compound (with in situ Deprotection)
Materials:
-
Iodobenzene
-
This compound
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrabutylammonium fluoride (TBAF) (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), copper(I) iodide (0.04 mmol), and a magnetic stir bar.
-
Add anhydrous triethylamine (5 mL) and anhydrous THF (10 mL) to the flask.
-
To this mixture, add iodobenzene (1.0 mmol) and this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the coupling, add TBAF solution (1.5 mL, 1.5 mmol) to the reaction mixture to effect the in situ deprotection of the silyl group.
-
Stir for an additional 1 hour at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of Iodobenzene with 4-Bromophenylacetylene (Terminal Alkyne)
Materials:
-
Iodobenzene
-
4-Bromophenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), copper(I) iodide (0.04 mmol), and a magnetic stir bar.
-
Add anhydrous triethylamine (5 mL) and anhydrous THF (10 mL).
-
Add iodobenzene (1.0 mmol) and 4-bromophenylacetylene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.[5]
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Reaction Mechanisms and Workflow
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and CuI), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
A typical experimental workflow for a Sonogashira coupling reaction is depicted below.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
The choice between this compound and a terminal alkyne in Sonogashira coupling depends on the specific requirements of the synthesis.
-
Use this compound or other TMS-protected alkynes when:
-
Homocoupling of the alkyne is a significant concern.
-
The synthesis involves sequential coupling reactions where one alkyne terminus needs to remain protected.
-
The terminal alkyne is highly volatile or difficult to handle.
-
-
Use a terminal alkyne when:
-
A straightforward, one-step coupling is desired.
-
Reaction time is a critical factor.
-
The reaction conditions can be optimized to minimize homocoupling.
-
For drug development professionals and scientists working on complex molecular architectures, the use of TMS-protected alkynes like this compound offers greater control and flexibility, despite the potential for an additional deprotection step. For more routine syntheses where efficiency and speed are paramount, terminal alkynes remain an excellent choice. Careful consideration of the substrate scope, potential side reactions, and overall synthetic strategy will ultimately guide the optimal choice of alkyne for any given Sonogashira coupling reaction.
References
A Comparative Guide to the Synthesis of Arylalkynes: Exploring Alternatives to (4-Bromophenylethynyl)trimethylsilane
For researchers, scientists, and professionals in drug development, the synthesis of arylalkynes is a critical process in the creation of complex organic molecules. While (4-Bromophenylethynyl)trimethylsilane has been a staple reagent in this field, a variety of alternative methods have emerged, offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.
The Sonogashira coupling, a cornerstone of cross-coupling chemistry, remains a dominant method for forging the crucial carbon-carbon triple bond in arylalkynes.[1][2] This palladium-catalyzed reaction of a terminal alkyne with an aryl halide offers a direct and versatile approach.[1] However, the landscape of arylalkyne synthesis has expanded significantly, with innovative methods such as direct C-H alkynylation, decarboxylative coupling, and the use of alternative coupling partners like arylboronic acids gaining prominence. These newer strategies often provide milder reaction conditions, broader functional group tolerance, and access to novel chemical space.
Performance Comparison of Arylalkyne Synthesis Methods
The following tables summarize quantitative data for various methods, offering a comparative overview of their performance based on reported yields under specific reaction conditions.
Table 1: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 95 | [3] |
| 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | DMF | RT | 0.5 | 94 | [4] |
| 4-Bromobenzonitrile | 1-Octyne | PdCl₂(CH₃CN)₂ / Cyclopropylphosphine | Et₃N | 3% PTS/H₂O | RT | 24 | 92 | [5] |
| 2-Bromopyridine | Phenylacetylene | PdCl₂ / PPh₃ | Pyrrolidine | H₂O | 120 | 2.3 | 95 | [6] |
Table 2: Decarboxylative Alkynylation of Aromatic Carboxylic Acids
| Aromatic Carboxylic Acid Derivative | Alkyne Source | Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzoic acid (as TCNHPI ester) | Ethynylzinc chloride | NiCl₂·6H₂O | 4,4'-dimethoxy-2,2'-bipyridine | THF/DMF | RT | 12 | 85 | [7] |
| Benzoic acid (as TCNHPI ester) | (Triisopropylsilyl)acetylene zinc chloride | Fe(acac)₃ | None | THF/DMF | RT | 12 | 78 | [7] |
| Phenylpropiolic acid | 4-Iodotoluene | NiCl₂ | Xantphos | DMSO | 110 | 12 | 82 | [8][9] |
Table 3: Direct C-H Alkynylation of Arenes
| Arene | Alkyne Source | Catalyst System | Directing Group | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoxazole | 1,1-Dichloro-2-phenylethene | Pd(OAc)₂ / DPEPhos | None | 1,4-Dioxane | 100 | 24 | 75 | [3][10] |
| N-Phenyl-2-aminopyridine | (Triisopropylsilyl)acetylene | [CpIrCl₂]₂ | Pyridyl | MeOH | RT | 12 | 95 (electrochemical) | [11] |
| Nitrobenzene | 1-Bromo-2-phenylethyne | --INVALID-LINK--₂ | Nitro | DCE | 80 | 16 | 85 | [12] |
Table 4: Coupling of Arylboronic Acids with Terminal Alkynes
| Arylboronic Acid | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Phenylacetylene | Catalyst-free | H₂O/ACN (4:1) microdroplets | Electrospray (+1.5 kV) | ms | High (MS detection) | [1][13][14] |
| Phenylboronic acid | Phenylacetylene | Pd(dppf)Cl₂ / Ag₂O | DMF | 80 | 18 | 88 | [15] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Copper-Free Sonogashira Coupling of Aryl Bromides
This protocol is adapted from a procedure utilizing an air-stable palladium precatalyst.[16]
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
Terminal alkyne (0.8 mmol, 1.6 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (2.5 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide, terminal alkyne, and the palladium precatalyst.
-
Under an argon atmosphere, add DMSO and TMP via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nickel-Catalyzed Decarboxylative Alkynylation
This protocol is based on the work of Baran and co-workers for the coupling of redox-active esters.[7][17]
Materials:
-
N-hydroxytetrachlorophthalimide (TCNHPI) ester of the carboxylic acid (0.2 mmol, 1.0 equiv)
-
NiCl₂·6H₂O (0.04 mmol, 20 mol %)
-
4,4'-dimethoxy-2,2'-bipyridine (0.04 mmol, 20 mol %)
-
Alkynylzinc chloride solution (0.5 mmol, 2.5 equiv) in THF
-
Anhydrous THF/DMF (1:1, 2 mL)
Procedure:
-
To a flame-dried Schlenk tube, add NiCl₂·6H₂O and 4,4'-dimethoxy-2,2'-bipyridine.
-
Evacuate and backfill the tube with argon three times.
-
Add the TCNHPI ester and dissolve in anhydrous THF/DMF.
-
Add the alkynylzinc chloride solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Palladium-Catalyzed Direct C-H Alkynylation of Heteroarenes
This procedure is adapted from the work of Ackermann and colleagues using gem-dichloroalkenes.[3][10]
Materials:
-
Heteroarene (0.5 mmol, 1.0 equiv)
-
gem-Dichloroalkene (0.6 mmol, 1.2 equiv)
-
Pd(OAc)₂ (5 mol %)
-
DPEPhos (10 mol %)
-
LiOtBu (1.5 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (2 mL)
Procedure:
-
In a glovebox, charge a screw-capped vial with Pd(OAc)₂, DPEPhos, and LiOtBu.
-
Add the heteroarene and the gem-dichloroalkene, followed by 1,4-dioxane.
-
Seal the vial and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and logical workflows of the discussed synthetic methods.
Figure 1: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Figure 2: Proposed catalytic cycle for nickel-catalyzed decarboxylative alkynylation.
Figure 3: Generalized catalytic cycle for chelation-assisted direct C-H alkynylation.
Figure 4: A generalized experimental workflow for the synthesis of arylalkynes.
References
- 1. Cross-Coupling between Arylboronic Acids and Terminal Alkynes in Water Microdroplets. | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Direct C-H Bond Alkynylations of Heteroarenes Using gem-Dichloroalkenes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Decarboxylative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facilitating Ir-Catalyzed C–H Alkynylation with Electrochemistry: Anodic Oxidation-Induced Reductive Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium-catalysed ortho-alkynylation of nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling between Arylboronic Acids and Terminal Alkynes in Water Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Cross-Coupling between Arylboronic Acids and Terminal Alkynes in Water Microdroplets - Journal of the American Chemical Society - Figshare [figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decarboxylative Alkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Silyl Protecting Groups: Triisopropylsilyl (TIPS) vs. Trimethylsilyl (TMS) for Alkyne Protection
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and materials science, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of terminal alkynes, trialkylsilyl groups are ubiquitous, with trimethylsilyl (TMS) and triisopropylsilyl (TIPS) being two of the most commonly employed options. This guide provides a comprehensive comparison of TIPS and TMS as alkyne protecting groups, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific synthetic needs.
At a Glance: Key Differences and Applications
The fundamental difference between TIPS and TMS lies in the steric bulk of the alkyl groups attached to the silicon atom. The three bulky isopropyl groups of TIPS provide significantly more steric hindrance compared to the three methyl groups of TMS. This steric difference is the primary determinant of their relative stability and dictates their distinct applications in organic synthesis.
Trimethylsilyl (TMS): Due to its smaller size, the TMS group is readily introduced and, more importantly, easily removed under very mild conditions. This makes it an ideal choice for temporary protection of alkynes in reactions where a robust protecting group is not required. However, its lability can be a drawback in the presence of even weak acids or bases.[1]
Triisopropylsilyl (TIPS): The substantial steric shielding afforded by the isopropyl groups makes the TIPS group much more stable to a wide range of reaction conditions, including those that would readily cleave a TMS group.[2] This enhanced stability makes TIPS the protecting group of choice when the protected alkyne needs to be carried through multiple synthetic steps involving acidic or basic reagents. The trade-off for this increased stability is that more forcing conditions are required for its removal.
Comparative Performance Data
While extensive quantitative data directly comparing the stability of TMS- and TIPS-protected alkynes under a wide range of pH conditions is not consolidated in the literature, the relative stability of the corresponding silyl ethers is well-documented and serves as an excellent proxy. The principles of steric hindrance governing silyl ether stability are directly applicable to silyl alkynes.
| Protecting Group | Relative Rate of Acidic Hydrolysis (Silyl Ethers) | Relative Rate of Basic Hydrolysis (Silyl Ethers) |
| TMS | 1 | 1 |
| TIPS | ~700,000 | ~100,000 |
This vast difference in stability underscores the orthogonal nature of these two protecting groups. It is possible to selectively deprotect a TMS-alkyne in the presence of a TIPS-alkyne, a strategy often exploited in complex syntheses.[3]
Deprotection conditions further highlight the performance differences:
| Protecting Group | Common Deprotection Reagents | Typical Conditions | Yield (%) |
| TMS | K₂CO₃/MeOH | Room Temperature, 2 h | 82[4] |
| TMS | CuSO₄/Sodium Ascorbate | Ethanol/Water, Room Temperature, 10-30 min | 90-98[4][5][6] |
| TIPS | TBAF (Tetrabutylammonium fluoride) | THF, Reflux, 0.5 h | 25[4] |
| TIPS | AgF (Silver Fluoride) | Methanol, 23 °C, 3.5 h | 81[2][4] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of protecting group strategies.
Protocol 1: Protection of a Terminal Alkyne with TMSCl
Objective: To synthesize a trimethylsilyl-protected alkyne.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
n-Butyllithium (n-BuLi) (1.05 equiv, solution in hexanes)
-
Chlorotrimethylsilane (TMSCl) (1.1 equiv)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the terminal alkyne in anhydrous THF or Et₂O under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C.
-
Add chlorotrimethylsilane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Protection of a Terminal Alkyne with TIPSCl
Objective: To synthesize a triisopropylsilyl-protected alkyne.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equiv, solution in hexanes)
-
Chlorotriisopropylsilane (TIPSCl) (1.1 equiv)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Follow the same procedure as for TMS protection, substituting TIPSCl for TMSCl. Reaction times may need to be extended depending on the substrate.
Protocol 3: Deprotection of a TMS-Protected Alkyne using Potassium Carbonate
Objective: To remove the TMS protecting group under mild basic conditions.[7]
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) (catalytic amount, e.g., 0.2 equiv)
-
Dichloromethane or Diethyl Ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TMS-alkyne in methanol.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[4]
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with dichloromethane or diethyl ether, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by flash chromatography if necessary.
Protocol 4: Deprotection of a TIPS-Protected Alkyne using Tetrabutylammonium Fluoride (TBAF)
Objective: To remove the robust TIPS protecting group.
Materials:
-
TIPS-protected alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-2.0 equiv)
-
Diethyl Ether or Ethyl Acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TIPS-alkyne in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution and stir at room temperature or with gentle heating (reflux) as required.
-
Monitor the reaction by TLC. Reaction times can vary significantly depending on the substrate.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine to remove TBAF salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Deprotection of a TIPS-Protected Alkyne using Silver Fluoride (AgF)
Objective: To remove the TIPS group under milder, non-basic fluoride conditions.[2][4]
Materials:
-
TIPS-protected alkyne (1.0 equiv)
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Silver fluoride (AgF) (1.5 equiv)
-
1 M Hydrochloric acid (HCl)
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
In a flask protected from light, dissolve the TIPS-protected alkyne in methanol or acetonitrile.
-
Add silver fluoride and stir the mixture at room temperature for approximately 3 hours.
-
Add 1 M HCl and stir for 5 minutes.
-
Dilute with diethyl ether or ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography.
Visualization of Workflows
To further clarify the strategic application of TMS and TIPS protecting groups, the following diagrams illustrate the typical workflows for their use.
Caption: General workflow for TMS protection and deprotection of a terminal alkyne.
Caption: General workflow for TIPS protection and deprotection of a terminal alkyne.
Caption: Logical relationship in an orthogonal deprotection strategy.
Conclusion: Making the Right Choice
The choice between TMS and TIPS as a protecting group for a terminal alkyne is a strategic one, dictated by the planned synthetic route.
-
Choose TMS for short synthetic sequences where the protecting group will be removed soon after its introduction and where subsequent reaction conditions are mild. Its ease of removal is its primary advantage.
-
Choose TIPS when the protected alkyne must endure a variety of reaction conditions, including acidic or basic environments, over multiple synthetic steps. Its robustness provides the necessary stability, and while its removal requires more stringent conditions, it offers a high degree of reliability.
The significant difference in lability between TMS and TIPS also allows for their use in orthogonal protection strategies, providing a powerful tool for the synthesis of complex molecules with multiple alkyne functionalities. By understanding the distinct characteristics of each group and utilizing the appropriate experimental protocols, researchers can effectively harness the power of silyl protecting groups to achieve their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.org.mx [scielo.org.mx]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to Palladium Catalyst Efficacy in (4-Bromophenylethynyl)trimethylsilane Coupling Reactions
For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules. A key substrate in many of these syntheses is (4-Bromophenylethynyl)trimethylsilane, valued for its utility in creating conjugated systems foundational to advanced materials and biologically active compounds.[1] The efficiency of the Sonogashira reaction is critically dependent on the choice of the palladium catalyst. This guide provides an objective comparison of the performance of various palladium catalysts for the coupling of this compound, supported by experimental data.
The palladium-catalyzed Sonogashira coupling reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] The choice of catalyst, along with reaction conditions such as the presence of a copper co-catalyst, the base, and the solvent, significantly influences the reaction's yield, selectivity, and overall efficiency. This comparison focuses on several classes of palladium catalysts, including traditional homogeneous catalysts, heterogeneous catalysts, and advanced catalyst systems.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in Sonogashira coupling reactions involving aryl bromides, including this compound where specific data is available. The reactivity of aryl halides in these reactions generally follows the trend: Aryl Iodides > Aryl Bromides > Aryl Chlorides, which is attributed to the bond dissociation energy, with the oxidative addition of the aryl halide to the palladium(0) complex often being the rate-determining step.[4]
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Arylalkynes | Amine | Toluene | 60-70 | - | High | |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | Room Temp | 1.5 | 91 | [5] |
| PdCl₂(PPh₃)₂ | Terminal Alkynes | TBAF | Solvent-free | - | - | Moderate to Excellent | [6] |
| [DTBNpP]Pd(crotyl)Cl (P2) | Phenylacetylene | TMP | DMSO | Room Temp | 2 | 92 | [7] |
| Pd/C | Terminal Alkynes | Na₃PO₄·12H₂O | 50% iPrOH | 80 | - | Good | [8] |
| Nanosized MCM-41 Anchored Pd Bipyridyl Complex / CuI / PPh₃ | Phenylacetylene | Et₃N | Toluene | 100 | 24 | 56 (with Bromobenzene) | [9] |
| (NHC)-Pd / (NHC)-Cu | Aryl Alkynes | - | Non-anhydrous solvent | - | - | High | [10] |
| Pd/SF | Iodobenzene | Et₃N | H₂O/EtOH | 90 | 18 | 31-95 |
Note: The yields and reaction conditions are based on the referenced literature and may vary depending on the specific substrates and experimental setup.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key catalyst systems.
Protocol 1: Sonogashira Coupling using PdCl₂(PPh₃)₂ / CuI
This protocol is a classic method for Sonogashira coupling.
-
To a two-necked flask under a nitrogen atmosphere, add the aryl halide (e.g., this compound, 1.0 equiv.), the terminal alkyne (1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2.0 mol%), and copper(I) iodide (CuI, 2.1 mol%).[5]
-
Add anhydrous tetrahydrofuran (THF) as the solvent, followed by triethylamine (Et₃N, 1.5 equiv.) as the base.[5]
-
Stir the mixture at room temperature for 1.5 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.[5]
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling using [DTBNpP]Pd(crotyl)Cl
This protocol outlines a modern, copper-free approach that often provides high yields under mild conditions.
-
In a Schlenk tube, add the aryl bromide (0.5 mmol), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a magnetic stir bar.[7]
-
Evacuate and backfill the tube with argon three times.[4]
-
Add anhydrous dimethyl sulfoxide (DMSO, 2.5 mL) via syringe.[7]
-
Add 2,2,6,6-tetramethylpiperidine (TMP, 1.0 mmol) as the base via syringe.[7]
-
Finally, add the terminal alkyne (0.8 mmol) via syringe.[7]
-
Stir the reaction mixture at room temperature.[7]
-
Monitor the reaction progress by TLC or GC-MS.[4]
-
After completion, perform a standard aqueous work-up and purify the product by chromatography.
Experimental Workflow and Signaling Pathways
The general workflow for a palladium-catalyzed Sonogashira coupling reaction can be visualized as a series of sequential steps, from reagent preparation to product purification.
Caption: General experimental workflow for Sonogashira coupling.
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles, one for palladium and one for the copper co-catalyst (in traditional systems).
Caption: Catalytic cycles in a traditional Sonogashira reaction.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the successful Sonogashira coupling of this compound. Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst remain effective and widely used. However, the development of copper-free systems, utilizing advanced phosphine ligands or N-heterocyclic carbene (NHC) ligands, offers milder reaction conditions and avoids issues associated with copper toxicity and side reactions.[2][4] Heterogeneous catalysts, such as palladium on carbon or other solid supports, provide the advantage of easier separation and potential for recycling, which is economically and environmentally beneficial for industrial applications.[8][9] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired yield, operational simplicity, and cost-effectiveness. This guide provides a foundational comparison to aid researchers in making an informed decision for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Advantage of TMS-Protected Alkynes in Multi-Step Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the judicious choice of protecting groups is paramount to achieving high yields and preserving molecular complexity. For terminal alkynes, the acidic proton presents a significant challenge, necessitating protection to prevent unwanted side reactions. Among the arsenal of available protecting groups, the trimethylsilyl (TMS) group stands out for its unique combination of reliability, ease of handling, and versatile deprotection options. This guide provides a comprehensive comparison of TMS-protected alkynes with alternative strategies, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Key Advantages of TMS-Protected Alkynes
The utility of the TMS group in protecting terminal alkynes stems from several key advantages:
-
Robustness and Stability: While TMS ethers are known for their lability, TMS-alkynes exhibit sufficient stability to withstand a wide range of reaction conditions that do not involve strong acids or bases. This allows for a variety of synthetic transformations on other parts of the molecule without premature deprotection. The stability can be modulated by employing bulkier trialkylsilyl groups like triisopropylsilyl (TIPS), which are significantly more stable to acidic and basic conditions.[1]
-
Mild and Orthogonal Deprotection: A significant advantage of the TMS group is the array of mild deprotection methods available. This allows for selective removal of the TMS group in the presence of other protecting groups, a crucial aspect of orthogonal protection strategies in complex syntheses. Common deprotection reagents include potassium carbonate in methanol, which is a very mild and economical choice, and fluoride sources like tetrabutylammonium fluoride (TBAF), which offer rapid and efficient cleavage.[2][3] This orthogonality is demonstrated in synthetic sequences where a TMS group can be selectively removed while a more robust silyl ether (e.g., TIPS) or other protecting groups remain intact.
-
Influence on Reactivity and Selectivity: The steric and electronic properties of the TMS group can influence the outcome of certain reactions. In some cycloaddition reactions, for example, the TMS group can direct the regioselectivity of the transformation.[4]
-
Ease of Handling: Unlike acetylene gas, which is flammable and difficult to handle, TMS-acetylene is a liquid that is much safer and more convenient to use in the laboratory.
Comparative Performance in Key Reactions
The choice of protecting group can significantly impact the efficiency of crucial carbon-carbon bond-forming reactions. Below is a comparison of TMS-protected alkynes with other alternatives in common synthetic transformations.
Titanium-Catalyzed [2+2+1] Pyrrole Synthesis
In a study on the synthesis of multisubstituted pyrroles, the performance of different silyl-protected alkynes was compared. The results highlight the influence of the silyl group's steric bulk on the reaction's success.
| Protecting Group | Alkyne Substrate | Yield of Cross-Coupled Product (%) | Selectivity (%) |
| TMS | TMS-phenylacetylene | >90 | >90 |
| TBDMS | TBDMS-phenylacetylene | High | High |
| TIPS | TIPS-phenylacetylene | No reaction | - |
Table 1: Comparison of silyl-protected alkynes in Ti-catalyzed pyrrole synthesis.[4]
As the data indicates, the less sterically demanding TMS and TBDMS groups are effective in this transformation, leading to high yields and selectivities. However, the bulky TIPS group completely shuts down the reactivity, demonstrating the importance of choosing a protecting group with appropriate steric properties for a given reaction.[4]
Stability Under Various Conditions
The stability of the protecting group is a critical factor in the planning of a multi-step synthesis. While TMS-alkynes are generally stable, they are more labile than their bulkier counterparts.
| Protecting Group | Acidic Conditions (e.g., mild TFA) | Basic Conditions (e.g., K2CO3/MeOH) |
| TMS-alkyne | Labile | Readily cleaved |
| TIPS-alkyne | More stable | More stable |
Table 2: Qualitative stability comparison of TMS- and TIPS-protected alkynes.
The lability of the TMS group under basic conditions can be a disadvantage in reactions requiring strong bases.[1][5] However, this same lability is exploited for its mild and selective removal. For syntheses requiring greater stability, the more robust TIPS group is a better choice.
Deprotection Methods for TMS-Alkynes: A Comparative Overview
A major strength of using TMS-alkynes is the variety of mild deprotection methods available. The choice of reagent allows for fine-tuning of the deprotection conditions to suit the substrate's functional group tolerance.
| Deprotection Reagent | Typical Conditions | Reaction Time | Yield (%) | Functional Group Tolerance |
| K₂CO₃/MeOH | Methanol, Room Temp. | 1-4 h | High | Excellent; tolerates most functional groups not sensitive to mild base. |
| TBAF | THF, Room Temp. | < 1 h | Very High | Good; can sometimes affect other silyl ethers. |
| AgF | Methanol, 23 °C | ~3.5 h | ~81 (for TIPS) | Good; effective for bulkier silyl groups. |
| CuSO₄/Sodium Ascorbate | Ethanol/Water, Room Temp. | 10-15 min | 90-98 | Excellent; very mild and fast. |
Table 3: Comparison of common deprotection methods for TMS-alkynes.[6]
Case Study: The Total Synthesis of (±)-Platencin
The total synthesis of the antibiotic natural product (±)-platencin by Nicolaou and coworkers provides an excellent example of the strategic use of a TMS-protected alkyne.[7] In their synthetic route, a key step involved a Diels-Alder reaction between a diene and a dienophile bearing a TMS-protected alkyne.
The use of the TMS group was crucial for several reasons:
-
Stability during Diels-Alder Reaction: The TMS-alkyne was stable to the conditions of the Diels-Alder reaction.
-
Facilitating Purification: The presence of the TMS group on the dienophile improved its handling and purification properties compared to the more volatile unprotected analog.[7]
-
One-Pot Deprotection and Subsequent Reaction: Following the Diels-Alder reaction, the TMS group was cleaved in a one-pot procedure that also facilitated the subsequent transformation of the molecule. This was achieved by treating the product with LiAlH₄ for reduction, followed by the addition of MeOH and K₂CO₃ to cleave the TMS group.[7] This streamlined approach highlights the efficiency gained by using a readily cleavable protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Validation of Sonogashira Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][3] Rigorous spectroscopic validation is paramount to confirm the successful formation of the desired product and to ensure its purity. This guide provides a comparative overview of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and contrasts them with validation methods for other common cross-coupling reactions.
Core Spectroscopic Techniques for Sonogashira Product Validation
The validation of a Sonogashira coupling product hinges on the unambiguous identification of the newly formed aryl-alkyne bond and the disappearance of the starting materials' characteristic signals. Each of the following spectroscopic techniques provides unique and complementary information to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural characterization of Sonogashira coupling products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a definitive confirmation of the product's structure.
Key NMR Indicators of a Successful Sonogashira Reaction:
-
Disappearance of the Alkyne C-H Proton: In the ¹H NMR spectrum, the sharp singlet corresponding to the terminal alkyne proton (typically in the δ 2.0-3.5 ppm range) of the starting material will be absent in the product spectrum.[4][5]
-
Shifts in Aromatic Proton Signals: The chemical shifts of the protons on the aryl halide will change upon coupling with the alkyne, reflecting the new electronic environment.
-
Appearance of Quaternary Alkyne Carbons: In the ¹³C NMR spectrum, the two carbons of the newly formed internal alkyne will appear as quaternary signals in the δ 80-100 ppm region.[4][5][6]
-
Disappearance of the Terminal Alkyne Carbon Signals: The signals for the sp-hybridized carbons of the terminal alkyne starting material will no longer be present.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Model Sonogashira Reaction
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Iodobenzene (Reactant) | 7.85 (d, 2H), 7.40 (t, 2H), 7.15 (t, 1H) | 137.9, 130.2, 128.4, 94.5 |
| Phenylacetylene (Reactant) | 7.50 (m, 2H), 7.35 (m, 3H), 3.15 (s, 1H) | 132.0, 129.1, 128.5, 83.4, 77.5 |
| Diphenylacetylene (Product) | 7.55 (m, 4H), 7.38 (m, 6H) | 131.8, 128.6, 128.4, 123.3, 90.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution patterns.
Infrared (IR) Spectroscopy: A Quick and Effective Diagnostic Tool
IR spectroscopy is a rapid and straightforward method to monitor the progress of a Sonogashira reaction and to quickly confirm the presence or absence of key functional groups.
Key IR Spectral Changes:
-
Disappearance of the Alkyne C-H Stretch: The most telling sign of a successful reaction is the disappearance of the sharp, strong absorption band corresponding to the ≡C-H stretch of the terminal alkyne, typically found around 3300 cm⁻¹.[7]
-
Appearance of the Internal Alkyne C≡C Stretch: The product will exhibit a C≡C stretching vibration, usually in the 2260-2100 cm⁻¹ region. This peak is often weaker for symmetrical or near-symmetrical internal alkynes.
-
Persistence of Aromatic C-H and C=C Stretches: The characteristic absorptions for the aromatic ring (C-H stretches above 3000 cm⁻¹ and C=C stretches in the 1600-1450 cm⁻¹ region) will be present in both the aryl halide starting material and the product.
Table 2: Characteristic IR Absorption Frequencies for Sonogashira Reaction Components
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | 3350 - 3250 | Strong, Sharp |
| C≡C Stretch | 2150 - 2100 | Weak to Medium | |
| Internal Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Variable |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| C=C Stretch | 1600 - 1450 | Medium to Weak |
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight of the Sonogashira product and can provide structural information through analysis of its fragmentation pattern.
Key MS Observations:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺ in ESI) that corresponds to the calculated molecular weight of the desired product.[6]
-
Characteristic Fragmentation: Alkynes often undergo fragmentation at the bond α to the triple bond, leading to the formation of a resonance-stabilized propargyl cation.[8] The fragmentation pattern can help to confirm the structure of the coupled product. For aryl alkynes, fragmentation may also involve the loss of the alkyne moiety or cleavage of the aromatic ring.
Table 3: Mass Spectrometry Data for a Model Sonogashira Reaction
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z (M⁺) | Key Fragmentation Peaks (m/z) |
| Iodobenzene | C₆H₅I | 204.01 | 204 | 127 (I⁺), 77 (C₆H₅⁺) |
| Phenylacetylene | C₈H₆ | 102.13 | 102 | 101 ([M-H]⁺), 76 (C₆H₄⁺) |
| Diphenylacetylene | C₁₄H₁₀ | 178.23 | 178 | 176 ([M-2H]⁺), 152 (loss of C₂H₂) |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified Sonogashira product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).
IR Spectroscopy (ATR-FTIR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the spectra of the starting materials. For in-situ reaction monitoring, an ATR probe can be inserted directly into the reaction vessel to track the disappearance of reactant peaks and the appearance of product peaks over time.[9][10]
Mass Spectrometry (GC-MS or LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[11] The sample must be free of non-volatile salts and buffers.[12] Further dilution may be necessary depending on the instrument's sensitivity.
-
Injection: Inject a small volume of the sample solution into the mass spectrometer, either through a direct infusion port, or coupled to a gas or liquid chromatograph for separation prior to analysis.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the product.
Comparison with Alternative Cross-Coupling Reactions
While the Sonogashira coupling is highly effective for forming C(sp²)-C(sp) bonds, other cross-coupling reactions are employed for different types of C-C bond formation. The spectroscopic validation of their products relies on similar principles but focuses on different key spectral features.
Table 4: Spectroscopic Validation Comparison: Sonogashira vs. Suzuki and Heck Couplings
| Reaction | Key Bond Formed | ¹H NMR Validation | ¹³C NMR Validation | IR Validation | MS Validation |
| Sonogashira | Aryl-Alkyne (Csp²-Csp) | Disappearance of ≡C-H proton. | Appearance of two quaternary alkyne carbons (δ 80-100 ppm). | Disappearance of ≡C-H stretch (~3300 cm⁻¹). | Molecular ion peak and characteristic alkyne fragmentation. |
| Suzuki | Aryl-Aryl (Csp²-Csp²) | Appearance of new aromatic proton signals and coupling patterns. | Appearance of new quaternary aromatic carbon signals. | Changes in aromatic substitution patterns in the fingerprint region (1000-650 cm⁻¹). | Molecular ion peak corresponding to the biaryl product. |
| Heck | Aryl-Alkene (Csp²-Csp²) | Appearance of vinylic proton signals with characteristic coupling constants. | Appearance of new alkene carbon signals (δ 100-140 ppm). | Appearance of C=C stretch (~1650 cm⁻¹) and =C-H out-of-plane bending bands. | Molecular ion peak and fragmentation patterns indicative of an alkene. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the spectroscopic validation process and the relationship between the different techniques.
Caption: Workflow for the spectroscopic validation of a Sonogashira coupling product.
Caption: Key distinguishing spectroscopic features for validating different cross-coupling products.
Conclusion
The successful synthesis of Sonogashira coupling products relies on a robust and multi-faceted spectroscopic validation strategy. While NMR spectroscopy provides the most detailed structural information, IR spectroscopy offers a rapid and convenient method for monitoring reaction progress, and mass spectrometry confirms the molecular weight of the target compound. By employing these techniques in a complementary fashion, researchers can confidently verify the outcome of their Sonogashira coupling reactions and ensure the purity of their products, a critical step in drug discovery and materials science. When compared to other cross-coupling reactions, the fundamental principles of spectroscopic validation remain the same, with the focus shifting to the characteristic signals of the newly formed bond.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. depts.washington.edu [depts.washington.edu]
- 5. scispace.com [scispace.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 9. adhesivesmag.com [adhesivesmag.com]
- 10. clairet.co.uk [clairet.co.uk]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Yield comparison between copper-catalyzed and copper-free Sonogashira reactions
The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, is a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] Traditionally, this reaction is performed with a palladium catalyst and a copper(I) co-catalyst. However, the development of copper-free methodologies has provided a valuable alternative, each with its own set of advantages and disadvantages. This guide offers a detailed comparison of the yields, experimental protocols, and reaction mechanisms of both copper-catalyzed and copper-free Sonogashira reactions to aid researchers in selecting the optimal conditions for their synthetic needs.
Yield Comparison: A Tale of Two Catalytic Systems
While a direct, side-by-side comparison of yields for a wide range of substrates under identical conditions is not extensively documented in a single study, analysis of various reports provides valuable insights into the performance of both copper-catalyzed and copper-free Sonogashira reactions. The inclusion of a copper co-catalyst is known to significantly increase the reaction rate.[3] Conversely, copper-free systems have been developed to circumvent issues such as the undesirable Glaser-type homocoupling of the alkyne substrate.[4]
Below is a summary of representative yields reported for the Sonogashira coupling of various aryl halides with terminal alkynes under both copper-catalyzed and copper-free conditions. It is important to note that reaction conditions such as the palladium source, ligands, base, solvent, and temperature vary between studies, which can significantly influence the outcome.
| Aryl Halide | Alkyne | Catalytic System | Product | Yield (%) | Reference |
| Copper-Catalyzed | |||||
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | 4-(Phenylethynyl)toluene | 60 | [5] |
| Iodobenzene | Phenylacetylene | Pd/Cu@AC | Diphenylacetylene | 87 | [1] |
| 4-Iodoanisole | Phenylacetylene | CuI / 3-Pphen | 1-Methoxy-4-(phenylethynyl)benzene | Good | [6] |
| 1-Bromo-1-phenylethane | Phenylacetylene | CuOAc / N,N,P-ligand | 1,3-Diphenyl-1-butyne | 94 | [7] |
| o-Iodoanilines | Phenylacetylenes | (PPh₃)₂CuBH₄ | 2-Ethynylaniline derivatives | >99 | [7] |
| Copper-Free | |||||
| 4-Iodoanisole | Phenylacetylene | Pd/HAP | 1-Methoxy-4-(phenylethynyl)benzene | >99 | [8] |
| 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (P2) | 4-(Phenylethynyl)benzonitrile | 92 | [9] |
| Methyl 4-bromobenzoate | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (P2) | Methyl 4-(phenylethynyl)benzoate | 85 | [9] |
| 4'-Bromoacetophenone | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (P2) | 4'-(Phenylethynyl)acetophenone | 88 | [9] |
| Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | 1-Phenyl-2-(4-acetylphenyl)acetylene | Excellent | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for both copper-catalyzed and copper-free Sonogashira reactions.
Copper-Catalyzed Sonogashira Coupling of 4-Iodotoluene and Phenylacetylene[5]
-
Reaction Setup: To a reaction vessel, add 4-iodotoluene (0.109 g, 0.5 mmol) and phenylacetylene (0.062 g, 0.6 mmol).
-
Solvent: Dissolve the reactants in a 9:1 mixture of THF and DMA (10 mL).
-
Catalyst: Add a mixed catalyst of 5% Pd on alumina powder and 0.1% Cu₂O on alumina powder (17:1 weight ratio, 1.900 g total).
-
Conditions: Heat the reaction mixture to 75 °C with stirring under an argon atmosphere.
-
Work-up: After completion, add water (30 mL) and extract the mixture with hexane (3 x 30 mL). The combined organic layers are washed with brine and dried over MgSO₄. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (hexane:ether:acetone 30:1:2) to yield 4-(phenylethynyl)toluene.
Copper-Free Sonogashira Coupling of an Aryl Bromide with Phenylacetylene[9]
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the aryl bromide (0.5 mmol), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %), and a magnetic stir bar.
-
Inerting: Evacuate and backfill the Schlenk tube with argon three times.
-
Solvent and Base: Add anhydrous DMSO (2.5 mL) followed by 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) via syringe.
-
Alkyne Addition: Add phenylacetylene (0.8 mmol) via syringe.
-
Conditions: Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reaction Mechanisms Visualized
The catalytic cycles of the copper-catalyzed and copper-free Sonogashira reactions, while both ultimately forming a new carbon-carbon bond, proceed through distinct pathways.
Copper-Catalyzed Sonogashira Reaction Mechanism
The classical Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl/vinyl halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.
Copper-Free Sonogashira Reaction Mechanism
In the absence of a copper co-catalyst, the mechanism for alkyne activation differs. A common pathway involves the formation of a palladium acetylide intermediate directly. This can occur through the coordination of the alkyne to the palladium(II) complex, followed by deprotonation by a base. The subsequent steps of reductive elimination are similar to the copper-catalyzed version.
Conclusion
Both copper-catalyzed and copper-free Sonogashira reactions are indispensable methods for the synthesis of disubstituted alkynes. The choice between the two depends on the specific requirements of the synthesis. Copper-catalyzed reactions often proceed at a faster rate and can be performed under milder conditions. However, the potential for alkyne homocoupling and the toxicity of copper may be concerns, particularly in pharmaceutical applications. Copper-free protocols have been refined to provide excellent yields and avoid these issues, making them an attractive alternative for the synthesis of complex and sensitive molecules. By carefully considering the substrate scope, desired reaction conditions, and potential side reactions, researchers can effectively leverage the power of the Sonogashira coupling in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. cetjournal.it [cetjournal.it]
- 9. benchchem.com [benchchem.com]
Reactivity Showdown: Aryl Iodides vs. Aryl Bromides in Sonogashira Coupling with (4-Bromophenylethynyl)trimethylsilane
A comparative analysis for researchers in organic synthesis and drug development reveals the superior reactivity of aryl iodides over aryl bromides in palladium-catalyzed Sonogashira cross-coupling reactions. Experimental data consistently demonstrates that aryl iodides afford higher yields under milder conditions, a critical consideration in the synthesis of complex molecules.
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, is widely employed in the synthesis of pharmaceuticals and advanced materials. A key factor influencing the efficiency of this reaction is the nature of the aryl halide. This guide provides an objective comparison of the reactivity of aryl iodides and aryl bromides when coupled with the silyl-protected alkyne, (4-Bromophenylethynyl)trimethylsilane.
Executive Summary of Reactivity Comparison
The fundamental difference in reactivity between aryl iodides and aryl bromides stems from the disparity in their carbon-halogen bond strengths. The weaker carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger carbon-bromine bond. This translates to faster reaction rates and the feasibility of using less forcing reaction conditions for aryl iodides.
Experimental evidence underscores this reactivity trend. Aryl iodides consistently demonstrate higher yields in Sonogashira couplings and can often be reacted at or near room temperature. In contrast, aryl bromides typically necessitate elevated temperatures to achieve comparable conversions, which can be detrimental to sensitive functional groups within a molecule.
Quantitative Data Comparison
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina / 0.1% Cu₂O on Alumina | - | THF-DMA 9:1 | 80 | - | 60 |
| 4-Bromoanisole | Phenylacetylene | Pd ionanofluids | Triethylamine | - | 50 | 0.5 | up to 98 (under MW) |
| Aryl Iodide (general) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | RT - 50 | 12 | High (often >90) |
| Aryl Bromide (general) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | 50 - 100 | 12-24 | Moderate to High |
Note: The data is compiled from various sources and reaction conditions may vary. The significantly higher success rate often observed with aryl iodides (qualitatively reported as high as 98% vs. 30% for aryl bromides in some systems) is a key takeaway.
Experimental Protocols
A generalized protocol for a palladium and copper co-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne is provided below.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (e.g., this compound) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)
-
Anhydrous base (e.g., triethylamine or diisopropylethylamine) (2.0 mmol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature for aryl iodides, elevated temperature for aryl bromides) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for a typical Sonogashira cross-coupling reaction.
Caption: Simplified catalytic cycles in a Sonogashira cross-coupling reaction.
A Comparative Guide to Trimethylsilyl (TMS) Alkyne Deprotection Methods for Researchers
For chemists engaged in pharmaceutical development and organic synthesis, the strategic protection and deprotection of terminal alkynes are crucial steps. The trimethylsilyl (TMS) group is a widely employed protecting group for alkynes due to its reliability and ease of removal under specific conditions. This guide provides a comparative analysis of the reaction kinetics of three common TMS alkyne deprotection methods: base-catalyzed methanolysis, fluoride-induced cleavage, and a copper(I)-catalyzed approach. This objective comparison is supported by available experimental data to aid researchers in selecting the optimal method for their specific synthetic needs.
Comparison of Reaction Kinetics and Conditions
The efficiency of TMS alkyne deprotection is influenced by the chosen method and reaction conditions. Below is a summary of quantitative data extracted from various studies, highlighting the reaction times and yields for different substrates.
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Substrate |
| Base-Catalyzed | K₂CO₃ (catalytic) | Methanol | Room Temp. | 2 h | 82% | A specific TMS-alkyne[1] |
| Base-Catalyzed | K₂CO₃ | Methanol | Not specified | Not specified | 90% | TMS- and CPDIPS-protected-diyne[2] |
| Fluoride-Induced | TBAF | THF/Methanol | -20 to 10 | Not specified | 98% | A trialkylsilyl-protected alkyne[2] |
| Fluoride-Induced | TBAF | THF | 40 | 1 h | Not specified | A specific TMS-protected alkyne on a surface[3] |
| Copper-Catalyzed | CuSO₄ / Sodium Ascorbate | Ethanol/Water | Not specified | 10-30 min | 90-98% | Various aryl TMS-alkynes |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below to ensure reproducibility in a laboratory setting.
Method 1: Base-Catalyzed Deprotection with Potassium Carbonate in Methanol
This method is one of the most common and cost-effective procedures for TMS alkyne deprotection.
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equivalent) in methanol to achieve a concentration of 0.1-0.2 M.[4]
-
Add potassium carbonate (K₂CO₃), typically in catalytic amounts (e.g., 0.2 equivalents), to the solution. For less reactive substrates, the stoichiometry can be increased.[4]
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) until the starting material is consumed, which typically takes 1-4 hours.[4]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography.[4]
Method 2: Fluoride-Induced Deprotection with Tetrabutylammonium Fluoride (TBAF)
TBAF is a highly effective reagent for cleaving silicon-carbon bonds and is particularly useful for substrates that may be sensitive to basic conditions.
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equivalent) in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN).[4]
-
Add a solution of TBAF (typically 1.0 M in THF, 1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or as required by the substrate's reactivity. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed, typically by column chromatography.
Method 3: Copper-Catalyzed Deprotection with Copper Sulfate and Sodium Ascorbate
This method offers a mild and rapid deprotection, often with high yields and good functional group tolerance.
Procedure:
-
To a solution of the TMS-protected alkyne in a mixture of ethanol and water, add copper(II) sulfate (CuSO₄) and sodium ascorbate.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a short period (e.g., 10-30 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected alkyne.
-
Purify by flash column chromatography if necessary.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms and general workflows for the described TMS alkyne deprotection methods.
Analysis of Reaction Kinetics
A direct, quantitative comparison of the reaction kinetics for these methods is challenging due to the limited availability of systematic kinetic studies in the literature. However, based on the collected data and qualitative descriptions, the following analysis can be made:
-
Base-Catalyzed Method (K₂CO₃/MeOH): This method is generally considered to have moderate reaction kinetics. The reaction rate is influenced by the stoichiometry of the base; catalytic amounts are often sufficient, but challenging substrates may require a higher concentration of potassium carbonate.[4] The reaction is typically complete within a few hours at room temperature.[1][4] The mildness of the conditions makes it suitable for many substrates, but those sensitive to basic conditions may undergo side reactions.
-
Fluoride-Induced Method (TBAF): TBAF is known for its high efficacy and often leads to rapid deprotection. The strong affinity of fluoride for silicon drives the reaction forward. Reaction times can be as short as one hour.[3] The reaction rate can be influenced by the solvent, with polar aprotic solvents like THF and acetonitrile being commonly used.[4] While highly effective, TBAF can be more expensive than base-catalyzed methods, and the workup can sometimes be complicated by the presence of butylated ammonium salts.
-
Copper-Catalyzed Method (CuSO₄/Sodium Ascorbate): This method stands out for its remarkably fast reaction times, often in the range of 10 to 30 minutes. The use of a catalytic amount of copper in the presence of a reducing agent (sodium ascorbate) provides a very mild and efficient system. This method exhibits wide functional group tolerance, making it an excellent choice for complex molecules.
Factors Influencing Reaction Rate:
-
Steric Hindrance: Bulkier silyl groups, such as triisopropylsilyl (TIPS), are sterically more hindered and deprotect more slowly than the smaller TMS group.[4]
-
Electronic Effects: The electronic nature of the substituents on the alkyne can influence the rate of deprotection. Electron-withdrawing groups can affect the lability of the C-Si bond.
-
Solvent: The choice of solvent plays a significant role. Protic solvents like methanol are typically used for base-catalyzed methods, while polar aprotic solvents are preferred for fluoride-based deprotections.[4]
-
Temperature: Increasing the reaction temperature can accelerate the deprotection, but it may also lead to the formation of side products or degradation of sensitive substrates.[4]
Conclusion
The selection of a TMS alkyne deprotection method should be guided by the specific requirements of the synthetic route, including the nature of the substrate, functional group tolerance, desired reaction time, and cost considerations.
-
The base-catalyzed method using potassium carbonate in methanol is a reliable and economical choice for many applications.
-
The fluoride-induced method with TBAF offers rapid and efficient deprotection, particularly for substrates that are not compatible with basic conditions.
-
The copper-catalyzed method provides an exceptionally mild and fast alternative with broad functional group compatibility.
Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable conditions for their specific substrates.
References
A Comparative Guide to the Use of (4-Bromophenylethynyl)trimethylsilane in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a critical factor in the economic viability and efficiency of large-scale chemical synthesis. In the realm of Sonogashira cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, the choice between a protected and an unprotected terminal alkyne can have significant implications for yield, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using (4-Bromophenylethynyl)trimethylsilane, a trimethylsilyl (TMS)-protected alkyne, versus its unprotected counterpart, 4-bromophenylacetylene, in large-scale industrial applications.
Executive Summary
This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as Organic Light-Emitting Diode (OLED) components.[1][2] The primary advantage of the TMS protecting group is the prevention of alkyne homocoupling (Glaser coupling), a common side reaction with terminal alkynes under Sonogashira conditions, which can significantly reduce the yield of the desired product and complicate purification.[3][4] However, the use of a protecting group necessitates an additional deprotection step, adding to the overall cost and process complexity.[5][6] This guide will dissect these factors to provide a clear comparison for process chemists and researchers.
Performance and Cost Comparison
While specific large-scale, head-to-head comparative data is often proprietary, a qualitative and extrapolated quantitative comparison can be made based on typical laboratory-scale results and raw material costs.
Table 1: Performance Comparison in Large-Scale Sonogashira Coupling
| Parameter | This compound (Protected) | 4-Bromophenylacetylene (Unprotected) | Key Considerations |
| Typical Yield | High (often >90%) due to suppression of homocoupling. | Moderate to High (variable, 60-85%) - highly dependent on reaction conditions. | The protected alkyne generally offers more consistent and higher yields of the desired cross-coupled product. |
| Product Purity | High - simplified purification as homocoupling byproducts are minimized. | Lower initial purity - requires more rigorous purification to remove homocoupling dimers. | Reduced purification costs and time are a significant advantage of the protected route. |
| Catalyst Loading | Typically lower palladium and copper catalyst loading can be employed due to cleaner reaction profiles. | May require higher catalyst loading or specific ligands to minimize side reactions. | Catalyst costs are a major contributor to the overall process cost. |
| Reaction Steps | 3 (Protection - if starting from terminal alkyne, Coupling, Deprotection) | 1 (Coupling) | The additional deprotection step for the TMS group adds time and reagent costs. |
| Process Robustness | More robust and reproducible on a large scale. | More sensitive to reaction conditions (e.g., oxygen, catalyst activity). | Predictability and consistency are crucial for industrial-scale manufacturing. |
Table 2: Estimated Cost Analysis for a Hypothetical 100 kg Scale Synthesis
| Cost Factor | This compound Route | 4-Bromophenylacetylene Route | Notes |
| Starting Material | Higher initial cost per kilogram for the protected alkyne. | Lower initial cost per kilogram. | Bulk pricing significantly impacts this factor. |
| Catalyst & Ligands | Lower cost due to potentially reduced catalyst loading. | Higher cost due to potentially increased catalyst loading to manage side reactions. | Palladium is a significant cost driver. |
| Solvents & Reagents | Additional cost for deprotection reagents (e.g., TBAF, K₂CO₃/MeOH). | Lower cost as no deprotection is needed. | Solvent volumes for reaction and purification need to be considered. |
| Purification | Lower cost due to simpler separation of the final product. | Higher cost associated with more complex purification (e.g., multiple crystallizations, chromatography). | This can be a major hidden cost in the unprotected route. |
| Labor & Equipment | Higher due to an additional deprotection step. | Lower due to fewer process steps. | Time-in-plant is a critical cost factor. |
| Overall Estimated Cost | Potentially Lower when factoring in higher yield and reduced purification costs. | Potentially Higher despite lower initial material cost, due to lower yield and extensive purification. | This is a generalized estimation and will vary based on the specific process and scale. |
Experimental Protocols
Protocol 1: Large-Scale Sonogashira Coupling using this compound
This protocol is a representative procedure for a large-scale Sonogashira coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., Iodobenzene, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Copper(I) Iodide (CuI, 1-5 mol%)
-
Amine Base (e.g., Triethylamine or Diisopropylethylamine, 2-3 eq)
-
Anhydrous Solvent (e.g., THF or Toluene)
Procedure:
-
To a large, inerted reactor, charge the solvent, this compound, the aryl halide, and the amine base.
-
Degas the mixture by bubbling with nitrogen or argon for 30-60 minutes.
-
Add the palladium catalyst and copper(I) iodide under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst residues.
-
The filtrate is then concentrated, and the crude product is purified by crystallization or by passing through a silica gel plug.
Deprotection:
-
The purified TMS-protected product is dissolved in a suitable solvent (e.g., methanol or THF).
-
A mild base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF) is added.
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
The reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the final deprotected product.
Protocol 2: Large-Scale Sonogashira Coupling using 4-Bromophenylacetylene
This protocol outlines a general procedure for a large-scale Sonogashira reaction with an unprotected terminal alkyne.
Materials:
-
4-Bromophenylacetylene (1.0 eq)
-
Aryl Halide (e.g., Iodobenzene, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) Iodide (CuI, 2-10 mol%)
-
Amine Base (e.g., Triethylamine, 3-5 eq)
-
Anhydrous Solvent (e.g., THF or Toluene)
Procedure:
-
To a large, rigorously inerted reactor, charge the solvent, 4-bromophenylacetylene, the aryl halide, and the amine base.
-
Thoroughly degas the mixture with several vacuum/nitrogen cycles. The absence of oxygen is critical to prevent homocoupling.
-
Add the palladium catalyst and copper(I) iodide under a strict inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and carefully monitor the reaction.
-
Upon completion, the work-up is similar to the protected route, but the purification is typically more challenging due to the presence of homocoupled byproducts and may require multiple recrystallizations or column chromatography.
Visualization of a Synthetic Pathway
The following diagram illustrates a typical workflow for the synthesis of a diarylacetylene, a common core structure in OLED materials, utilizing this compound.
Caption: Synthetic workflow for a diarylacetylene using a TMS-protected alkyne.
Conclusion
The choice between this compound and 4-bromophenylacetylene for large-scale synthesis is a nuanced decision that hinges on a careful evaluation of the entire process, not just the initial cost of the starting materials.
-
For complex, multi-step syntheses where high purity of the final product is paramount and purification of intermediates is challenging, the use of this compound is often the more cost-effective and reliable option. The higher initial investment in the protected starting material is frequently offset by higher yields, reduced catalyst consumption, and significantly simplified purification processes.
-
For simpler target molecules where the homocoupling byproduct can be easily separated, or in cost-sensitive applications where a lower yield is acceptable, the unprotected 4-bromophenylacetylene may be a viable alternative. However, the process development and optimization required to achieve consistent results on a large scale can be more demanding.
Ultimately, a thorough process hazard analysis and a detailed cost model, including raw materials, catalyst, solvent, purification, and waste disposal, should be conducted for the specific target molecule to make an informed decision. This guide provides the foundational knowledge and key comparison points to initiate such an analysis.
References
Safety Operating Guide
Safe Disposal of (4-Bromophenylethynyl)trimethylsilane: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides detailed procedures for the safe and compliant disposal of (4-Bromophenylethynyl)trimethylsilane, a compound utilized in organic synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Immediate Safety Precautions and Hazard Identification
This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1][2] Before handling, personnel must be familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, laboratory coats, and nitrile gloves.[3] All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[3][4]
Core Disposal Protocol: Segregation and Labeling
The fundamental principle for the disposal of this compound is its classification as a halogenated organic compound due to the presence of bromine.[4][5] This dictates a specific waste stream to prevent chemical incompatibilities and to facilitate proper treatment, which is typically incineration at a regulated hazardous waste facility.[5][6]
Step-by-Step Disposal Procedure:
-
Waste Identification: Identify the waste as this compound. Note whether it is in solid form, a pure liquid, or dissolved in a solvent.
-
Segregation: This is the most critical step.
-
Container Selection:
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[4]
-
The label must clearly state the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]
-
If the waste is a solution, list all components and their approximate percentages.[7]
-
-
Accumulation:
-
Final Disposal:
Data Summary for Disposal
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Value | Citation(s) |
| Chemical Formula | C₁₁H₁₃BrSi | [10] |
| Molecular Weight | 253.21 g/mol | [10] |
| Appearance | White solid | [11] |
| Melting Point | 61-63 °C | |
| Hazard Classifications | Skin Irritant (Category 2), Serious Eye Irritant (Category 2) | [1][2] |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal facility | [5][6] |
| Waste Classification | Halogenated Organic Waste | [4][5] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By strictly following these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management protocols.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. scbt.com [scbt.com]
- 11. This compound | 16116-78-2 [chemicalbook.com]
Personal protective equipment for handling (4-Bromophenylethynyl)trimethylsilane
Essential Safety & Handling Guide: (4-Bromophenylethynyl)trimethylsilane
This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 16116-78-2). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that requires careful handling. Based on GHS classifications, it is known to cause skin and serious eye irritation.[1] Adherence to proper PPE protocols is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). A standard laboratory coat must be worn and fully buttoned. | Prevents direct contact that leads to skin irritation.[1][2] |
| Hand Protection | Chemical-impermeable gloves. | To avoid skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[2][3] If vapors or aerosols are generated, a respirator may be required. | Avoids inhalation of potentially irritating vapors.[2][3] |
Chemical Properties and Safety Data
Understanding the chemical's properties is crucial for safe handling and storage.
Table 2: Physicochemical & Safety Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrSi | PubChem[1] |
| Molecular Weight | 253.21 g/mol | PubChem[1] |
| Appearance | White solid | ChemicalBook[4] |
| Melting Point | 61-63 °C | ChemicalBook[4] |
| Flash Point | At or above 93.3 °C (200 °F) | ChemicalBook[2] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[2][3] | ChemicalBook[2] |
Operational Plans
Standard Handling Protocol
Following a systematic workflow minimizes risks during the handling of this compound. The diagram below outlines the required step-by-step procedure.
Caption: Standard operating procedure for handling the chemical.
Emergency Response Plan
In case of accidental exposure, immediate and appropriate action is critical.
Caption: First aid procedures for different exposure routes.
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and ensure laboratory safety.
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[2]
-
Contain Spill: Use inert absorbent material to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, closed container for disposal.[2] Use spark-proof tools.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan:
-
All waste material, including empty containers and contaminated absorbents, must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[2]
-
Waste should be collected in clearly labeled, sealed containers and handled by trained personnel or a licensed waste disposal company.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
